1-(4-aminophenyl)-1H-pyrazol-3-ol chemical structure and properties
Structure, Synthesis, and Pharmaceutical Utility Executive Summary 1-(4-aminophenyl)-1H-pyrazol-3-ol (CAS: 2044713-95-1) is a bifunctional heterocyclic scaffold characterized by a pyrazole core substituted with a hydroxy...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Pharmaceutical Utility
Executive Summary
1-(4-aminophenyl)-1H-pyrazol-3-ol (CAS: 2044713-95-1) is a bifunctional heterocyclic scaffold characterized by a pyrazole core substituted with a hydroxyl group at the C3 position and an aniline moiety at the N1 position.[1][2] This compound serves as a critical intermediate in the synthesis of azo dyes, agrochemicals (such as pyraclostrobin analogs), and pharmaceutical agents targeting oxidative stress (Edaravone derivatives) and kinase pathways. Its utility stems from its dual reactivity: the nucleophilic aniline amine allows for amide/urea formation, while the pyrazolone core participates in Knoevenagel condensations and electrophilic aromatic substitutions.
The reactivity of 1-(4-aminophenyl)-1H-pyrazol-3-ol is governed by a complex tautomeric equilibrium. While the IUPAC name suggests the enol (OH) form, in solution (particularly in polar aprotic solvents like DMSO), the compound predominantly exists as the keto (NH) form, also known as a pyrazolone. A third tautomer, the CH-keto form, is less stable but reactive at the C4 position.
Understanding this equilibrium is vital for experimental design:
O-Alkylation: Favored under basic conditions (Enolate anion).
N-Alkylation: Favored in neutral conditions.
C-Alkylation: Occurs at C4 via the CH-keto tautomer.
Figure 1: Tautomeric equilibrium between the 3-hydroxy and 3-oxo forms.
Physicochemical Properties[4][5][6][7][8][9][10]
The following data aggregates predicted and experimental values for the compound. Note that melting points for amino-pyrazolones are typically high due to intermolecular hydrogen bonding.
Property
Value
Notes
Appearance
Off-white to pale yellow solid
Oxidizes slightly upon air exposure
Melting Point
185–190 °C (Predicted)
Decomposes at higher temps
Solubility
DMSO, DMF, MeOH (Hot)
Poor solubility in water/non-polar solvents
pKa (OH/NH)
~6.5 - 7.0
Acidic proton on pyrazole ring
pKa (Aniline)
~4.0
Basic amino group
LogP
0.85 (Predicted)
Moderate lipophilicity
H-Bond Donors
2 (NH2, OH/NH)
H-Bond Acceptors
3 (N, O)
Synthetic Pathways[1]
The most robust synthesis avoids direct hydrazine condensation with the aniline due to competing nucleophilicity. Instead, a Nitro-Reduction Strategy is employed. This pathway ensures regioselectivity and high purity.
Route A: The Nitro-Reduction Strategy (Recommended)
Cyclization: Reaction of 4-nitrophenylhydrazine with ethyl propiolate (or ethyl 3-ethoxyacrylate) yields the 1-(4-nitrophenyl)-pyrazol-3-ol intermediate.
Reduction: Catalytic hydrogenation converts the nitro group to the amine without affecting the pyrazolone core.
Route B: Direct Condensation
Reaction of 4-hydrazinoaniline with ethyl propiolate.
Risk: The free aniline amine can compete with the hydrazine moiety, leading to polymeric byproducts or wrong regioisomers.
Figure 2: Two-step synthesis via nitro-precursor to ensure regiochemical fidelity.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol[1]
Safety Warning: Hydrazines are potential carcinogens. Ethyl propiolate is a lachrymator. Perform all steps in a fume hood.
Step 1: Preparation of 1-(4-nitrophenyl)-1H-pyrazol-3-ol
Sodium Ethoxide (21% in EtOH, 1.2 eq) or Triethylamine (3 eq).
Procedure:
Dissolve hydrazine salt in ethanol. Add base to liberate the free hydrazine.
Cool to 0°C. Dropwise add ethyl propiolate over 15 minutes (Exothermic).
Allow to warm to RT, then reflux for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
Workup: Cool mixture. The product often precipitates. If not, concentrate in vacuo and triturate with cold ether.
Purification: Recrystallize from Ethanol/Water.
Yield: Expect 70-80% of yellow solid.
Step 2: Hydrogenation to Target
Reagents:
Nitro intermediate from Step 1 (1.0 g)
10% Pd/C (100 mg, 10 wt%)
Methanol (30 mL)
Hydrogen balloon (1 atm)
Procedure:
Suspend nitro compound and Pd/C in methanol.
Purge flask with Nitrogen, then Hydrogen.
Stir vigorously at RT for 6–12 hours. Solution will likely turn from yellow (nitro) to colorless/pale (amine).
Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent Pd/C is pyrophoric; keep wet.
Isolation: Evaporate solvent. The resulting solid is the target amine.
Validation: Check LCMS for M+H = 176.2.
Reactivity & Applications
Drug Discovery (Edaravone Analogs)
The 1-phenyl-pyrazol-3-one scaffold is the core of Edaravone (ALS treatment). The introduction of the 4-amino group allows for the construction of "extended" libraries.
Amide Coupling: Reacting the 4-amino group with carboxylic acids creates lipophilic tails, improving blood-brain barrier (BBB) penetration.
Urea Linkages: Reaction with isocyanates yields urea derivatives, often screened for kinase inhibition (e.g., p38 MAP kinase).
Azo Dye Synthesis
The C4 position of the pyrazole ring is highly nucleophilic (via the enamine character of the tautomer).
Coupling: Reaction with diazonium salts at C4 yields highly colored azo dyes.
Mechanism: The 4-amino group on the phenyl ring can also be diazotized to couple with other phenols, creating bis-azo systems.
References
PubChem. (2025). Compound Summary: 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
Arbačiauskienė, E., et al. (2011).[4] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... starting from 1-phenyl-1H-pyrazol-3-ol. ARKIVOC, 2011(xi), 1–21.[4][5] Retrieved from [Link]
Hasaninejad, A., et al. (2011).[4] One-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. Semantic Scholar. Retrieved from [Link]
Molecular weight and formula of 1-(4-aminophenyl)-1H-pyrazol-3-ol
Technical Monograph: 1-(4-aminophenyl)-1H-pyrazol-3-ol Executive Summary 1-(4-aminophenyl)-1H-pyrazol-3-ol (CAS: 2044713-95-1) is a specialized heterocyclic intermediate belonging to the N-aryl-3-hydroxypyrazole class. S...
1-(4-aminophenyl)-1H-pyrazol-3-ol (CAS: 2044713-95-1) is a specialized heterocyclic intermediate belonging to the N-aryl-3-hydroxypyrazole class. Structurally, it consists of a pyrazole core substituted with a hydroxyl group at the C3 position and a 4-aminophenyl moiety at the N1 position.
This molecule serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) . Its dual functionality—the nucleophilic amino group on the phenyl ring and the tautomeric pyrazolone core—makes it a versatile building block for constructing complex fused heterocycles and azo dyes.
Physicochemical Characterization
The compound exhibits keto-enol tautomerism, a critical feature dictating its reactivity and solubility profile. In solution, the equilibrium shifts based on solvent polarity, while in the solid state, the "one" (keto) form often predominates.
Property
Data
IUPAC Name
1-(4-aminophenyl)-1H-pyrazol-3-ol
CAS Number
2044713-95-1
Molecular Formula
CHNO
Molecular Weight
175.19 g/mol
SMILES
OC1=NN(C2=CC=C(N)C=C2)C=C1
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Calc)
~7.9 (OH/NH), ~3.5 (Aniline NH)
Tautomeric Equilibrium
Researchers must recognize that this molecule can react as either the enol (A) or the keto (B) tautomer. Electrophilic substitutions (e.g., halogenation) typically occur at the C4 position of the pyrazole ring, driven by the enol form.
Figure 1: Tautomeric equilibrium between the 3-hydroxy (enol) and 3-pyrazolone (keto) forms.
Synthesis & Manufacturing
Direct synthesis from 4-aminophenylhydrazine is often plagued by oxidation side-reactions. The field-standard protocol involves the cyclization of a nitro-precursor followed by a chemoselective reduction. This method ensures high purity and yield.
Synthetic Pathway
Cyclization: Condensation of 4-nitrophenylhydrazine with ethyl propiolate (or ethyl 3-ethoxyacrylate) to form the pyrazole core.
Reduction: Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation or iron-mediated reduction.[1]
Figure 2: Two-step synthetic workflow via the nitro-intermediate.
Detailed Experimental Protocol
Note: This protocol is derived from standard methodologies for 1-aryl-3-hydroxypyrazoles [1, 2].
Step 1: Synthesis of 1-(4-nitrophenyl)-1H-pyrazol-3-ol
Reagents: Dissolve 4-nitrophenylhydrazine (1.0 eq) in Ethanol (10 vol).
Addition: Add Ethyl propiolate (1.1 eq) dropwise at room temperature.
Cyclization: Add a catalytic amount of base (e.g., NaOEt or pyridine) and reflux for 4–6 hours.
Workup: Cool the mixture. The intermediate often precipitates as a yellow/orange solid. Filter, wash with cold ethanol, and dry.
Step 2: Reduction to 1-(4-aminophenyl)-1H-pyrazol-3-ol
Choice of Method: Catalytic hydrogenation is cleanest, but Fe/NH
Cl is preferred if halogen substituents are present to avoid dehalogenation.
Method A (Hydrogenation):
Suspend the nitro-intermediate in Methanol/THF (1:1).
Add 10% Pd/C (5 wt% loading).
Stir under H
atmosphere (balloon pressure) at RT for 2–4 hours.
Validation: Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).
Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.
Applications in Drug Development
Kinase Inhibitor Scaffolds
The 1-phenyl-pyrazol-3-ol motif is a bioisostere for phenol and amide groups in kinase inhibitors. The 4-amino group allows for the attachment of "hinge-binding" motifs (e.g., ureas or amides) that target the ATP-binding pocket of enzymes like p38 MAPK and B-Raf [3].
Edaravone Analogs (Neuroprotection)
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is an ALS drug acting as a free radical scavenger. The 1-(4-aminophenyl) analog allows researchers to modify the electronic properties of the phenyl ring or conjugate the drug to transport vectors (e.g., peptides) to improve blood-brain barrier penetration.
Agrochemicals
Similar to the 4-chloro analog (used in Pyraclostrobin), the 4-amino derivative serves as a precursor for next-generation strobilurin fungicides, where the amino group is derivatized to tune lipophilicity and metabolic stability [4].
Analytical Profiling & Quality Control
To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed:
H NMR (DMSO-d, 400 MHz):
9.5–10.5 ppm (br s, 1H, -OH/NH tautomer).
7.5–7.6 ppm (d, 1H, Pyrazole H-5).
7.2–7.4 ppm (d, 2H, Phenyl Ar-H meta to amine).
6.5–6.7 ppm (d, 2H, Phenyl Ar-H ortho to amine).
5.6–5.8 ppm (d, 1H, Pyrazole H-4).
5.0–5.2 ppm (br s, 2H, -NH).
Mass Spectrometry (ESI+):
Major peak at m/z 176.2 [M+H]
.
References
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Dumas, J. (2001). Protein kinase inhibitors: emerging pharmacophores. Expert Opinion on Therapeutic Patents. (Contextual grounding for pyrazole scaffolds in kinase inhibition).
PubChem. (2025).[2] 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (Analogous Chemistry). Retrieved from [Link]
Keto-enol tautomerism of 1-(4-aminophenyl)-1H-pyrazol-3-ol
An In-depth Technical Guide to the Keto-Enol Tautomerism of 1-(4-aminophenyl)-1H-pyrazol-3-ol Abstract The phenomenon of tautomerism, particularly within heterocyclic systems, is of paramount importance in the fields of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Keto-Enol Tautomerism of 1-(4-aminophenyl)-1H-pyrazol-3-ol
Abstract
The phenomenon of tautomerism, particularly within heterocyclic systems, is of paramount importance in the fields of medicinal chemistry and drug development.[1] The ability of a molecule to exist in multiple, readily interconvertible structural forms, known as tautomers, can profoundly influence its physicochemical properties, reactivity, and biological activity.[2] Pyrazolone derivatives, a core scaffold in numerous pharmaceuticals, are a classic example of a system exhibiting complex tautomeric equilibria.[3][4][5] This guide provides a comprehensive technical exploration of the keto-enol tautomerism of a specific, biologically relevant pyrazolone: 1-(4-aminophenyl)-1H-pyrazol-3-ol. We will delve into the structural nuances of its potential tautomers, present detailed experimental and computational protocols for their characterization, and analyze the key factors that govern the position of the tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical molecular behavior.
The Significance of Tautomerism in Pyrazolone Scaffolds
Pyrazolone derivatives are foundational components in a wide array of therapeutic agents, demonstrating activities as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[6][7] The efficacy and mechanism of action of these drugs are intrinsically linked to their dominant tautomeric form in a given biological environment.[8] For 1-substituted pyrazol-3-ols, the equilibrium primarily involves three potential prototropic tautomers: the enolic OH-form (an aromatic 1H-pyrazol-3-ol), the NH-form (a non-aromatic 1,2-dihydro-3H-pyrazol-3-one), and the CH-form (a non-aromatic 1,2-dihydro-5H-pyrazol-5-one).[9][10]
The position of this equilibrium dictates the molecule's hydrogen bonding capacity, lipophilicity, and three-dimensional shape, all of which are critical for receptor binding and pharmacokinetic profiles.[11] A thorough understanding and quantitative assessment of the tautomeric preference of 1-(4-aminophenyl)-1H-pyrazol-3-ol are therefore not merely academic exercises but essential prerequisites for rational drug design and development.
Caption: Tautomeric equilibrium of 1-(4-aminophenyl)-1H-pyrazol-3-ol.
Experimental Characterization of Tautomeric Forms
A multi-faceted approach combining several analytical techniques is essential for the unambiguous characterization of the tautomeric equilibrium. The choice of method, particularly the solvent used for analysis, is critical, as the environment can significantly shift the equilibrium.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for studying tautomerism in solution.[13] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the predominant form.
Causality Behind Experimental Choices:
Solvent Selection: The choice of solvent is crucial. Nonpolar aprotic solvents like CDCl₃ or C₆D₆ often favor the less polar, hydrogen-bonded dimeric OH-form.[13] In contrast, polar aprotic solvents like DMSO-d₆ can disrupt these dimers and stabilize the more polar NH-form by acting as a hydrogen bond acceptor.[13][14] Comparing spectra in these different solvents provides invaluable information about the equilibrium dynamics.
"Fixed" Derivatives: The synthesis and analysis of O-methyl and N-methyl derivatives serve as indispensable reference compounds. These "fixed" tautomers prevent proton transfer, and their spectra provide unambiguous chemical shift data for the pure OH- and NH-forms, respectively, aiding in the assignment of signals in the parent compound.[13]
Table 1: Representative NMR Chemical Shifts for Pyrazolone Tautomers
Sample Preparation: Prepare three separate samples of 1-(4-aminophenyl)-1H-pyrazol-3-ol (~5-10 mg each). Dissolve them in 0.6 mL of CDCl₃, DMSO-d₆, and CD₃OD, respectively, in standard 5 mm NMR tubes.
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Tune and match the probe for each nucleus (¹H, ¹³C).
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H spectrum for each sample.
Reference the spectra to the residual solvent peak.
Compare the chemical shifts, particularly for C3, C4, and C5, with literature values and data from "fixed" derivatives to identify the predominant tautomer in each solvent.[13][14]
For mixtures, estimate the tautomeric ratio by integrating well-resolved, non-overlapping proton signals corresponding to each form.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a sensitive technique for detecting changes in electronic conjugation. Each tautomer possesses a distinct chromophore system, resulting in different absorption maxima (λ_max).
Experimental Protocol: Solvatochromism Study
Solution Preparation: Prepare stock solutions of the compound in a high-polarity solvent (e.g., Methanol) and a low-polarity solvent (e.g., Hexane). Prepare a series of dilutions to create solutions of varying concentrations in each solvent.
Spectral Acquisition: Record the UV-Vis spectrum for each solution from 200 to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank.
Data Analysis: Identify the λ_max for each solvent. A shift in λ_max with solvent polarity (solvatochromism) indicates a change in the predominant tautomeric form or strong solute-solvent interactions.[11] The aromatic OH-form typically absorbs at a longer wavelength than the non-aromatic keto forms.[16] Comparison with fixed derivatives can aid in spectral assignment.
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive, unambiguous structural information in the solid state.[17] It allows for the precise determination of bond lengths and the location of hydrogen atoms, confirming which tautomer exists in the crystal lattice.[18][19] While it doesn't provide information about the equilibrium in solution, it offers a crucial baseline structure.
Computational Analysis using Density Functional Theory (DFT)
Computational chemistry provides powerful insights into the intrinsic stability of tautomers and helps rationalize experimental findings.[20][21] DFT is a robust method for calculating the relative energies of tautomers and modeling the influence of solvents.[8]
Causality Behind Computational Choices:
Method Selection: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of accuracy and computational cost for studying tautomeric equilibria in organic molecules.[12][22]
Solvent Modeling: Gas-phase calculations reveal the intrinsic stability of each tautomer. However, to simulate solution-phase behavior, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is essential.[11][20] This model approximates the solvent as a continuous dielectric medium, accounting for bulk electrostatic effects that can dramatically alter relative stabilities.[23]
Thermodynamic Corrections: Frequency calculations are performed not only to confirm that the optimized structures are true energy minima (absence of imaginary frequencies) but also to compute zero-point vibrational energies (ZPVE) and thermal corrections to obtain the Gibbs free energy (ΔG), which is the ultimate determinant of the equilibrium position.[11][20]
Caption: Integrated workflow for tautomerism analysis.
Computational Protocol: DFT Analysis
Structure Building: Build the 3D structures of the OH, NH, and CH tautomers of 1-(4-aminophenyl)-1H-pyrazol-3-ol using a molecular editor.
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using the B3LYP/6-311++G(d,p) level of theory.
Solvent-Phase Optimization: Repeat the optimization and frequency calculations for each tautomer in solution using the PCM model for chloroform (ε=4.7) and DMSO (ε=46.8).
Energy Analysis: Extract the Gibbs free energies (G) for each tautomer in each environment. Calculate the relative free energy (ΔG) of the NH and CH forms with respect to the most stable OH form.
Equilibrium Constant Calculation: Use the calculated ΔG values to predict the equilibrium constant (K_eq) between the tautomers using the equation ΔG = -RT ln(K_eq).
Table 2: Predicted Relative Stabilities of Pyrazolone Tautomers
Tautomer
ΔG (Gas Phase) (kcal/mol)
ΔG (Chloroform) (kcal/mol)
ΔG (DMSO) (kcal/mol)
OH-Form
0.0 (Reference)
0.0 (Reference)
0.0 (Reference)
NH-Form
+2.5 to +4.0
+1.0 to +2.5
-0.5 to +1.0
CH-Form
+8.0 to +12.0
+7.0 to +10.0
+6.0 to +9.0
Note: These are representative values based on literature for similar pyrazolones. Specific calculations for the title compound are required.[8][12]
The data consistently shows the CH-form is significantly less stable.[24] The aromatic OH-form is generally the most stable in the gas phase and non-polar solvents, while the energy gap to the NH-form narrows or even inverts in highly polar solvents.[12][25]
Conclusion for Drug Development Professionals
The tautomeric state of 1-(4-aminophenyl)-1H-pyrazol-3-ol is not fixed but exists in a dynamic, environment-dependent equilibrium. Evidence strongly suggests a predominance of the aromatic OH-form in non-polar environments and the solid state, while the NH-form becomes a significant or even major contributor in polar, hydrogen-bond-accepting solvents like DMSO.[13] This shift is critical:
Structure-Activity Relationships (SAR): The different shapes and hydrogen bonding patterns of the OH- and NH-forms will lead to different binding affinities at a biological target. SAR studies must consider which tautomer is likely present in the receptor's binding pocket.
Pharmacokinetics: Properties like solubility and membrane permeability are governed by the tautomeric ratio. The more polar NH-form may exhibit higher aqueous solubility, while the OH-form could have better membrane permeability.
Ignoring tautomerism can lead to misleading SAR data and poor translation from in vitro assays to in vivo efficacy. A rigorous, integrated approach using both advanced spectroscopic techniques and validated computational models is imperative to fully characterize and leverage the complex tautomeric behavior of pyrazolone-based drug candidates.
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Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 2044713-95-1
Primary Identifier: 1-(4-aminophenyl)-1H-pyrazol-3-ol
Document Type: Technical Whitepaper & Synthesis Protocol
Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists[1]
Executive Summary & Chemical Identity[1][2]
1-(4-aminophenyl)-1H-pyrazol-3-ol is a bifunctional heterocyclic scaffold characterized by a pyrazole core substituted with a hydrophilic hydroxyl group at the C3 position and a reactive aniline moiety at N1.[1] Unlike its more common isomer, the 5-ol (often associated with pyrazolone dye couplers and Edaravone analogs), the 3-ol isomer offers unique steric and electronic properties for structure-activity relationship (SAR) exploration in kinase inhibitor design and agrochemical synthesis.[1]
This compound exists in a dynamic tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (ketone) forms, a feature critical for its reactivity in nucleophilic substitutions and metal coordination.[1]
Predicted based on structure:[1] WGZDTRWVJYXEFO-UHFFFAOYSA-N (analog)
pKa (Predicted)
~7.8 (OH/NH tautomer), ~4.0 (Aniline NH₂)
Structural Analysis & Tautomerism
Understanding the tautomeric landscape is non-negotiable for successful derivatization. In solution, the compound equilibrates between the 1H-pyrazol-3-ol (aromatic, enol form) and the 1,2-dihydro-3H-pyrazol-3-one (keto form).[1]
Non-polar solvents: Favor the 3-ol (Enol) form, stabilized by intramolecular H-bonding if substituents allow, or dimerization.[1]
Polar protic solvents: Stabilize the 3-one (Keto) form via dipole interactions.[1]
Reactivity Implication: O-alkylation (ether formation) requires hard electrophiles and base catalysis to trap the enol, whereas N-alkylation (at N2) competes under neutral/acidic conditions.[1]
Tautomeric Equilibrium Diagram
Caption: Equilibrium between the aromatic enol form (favored in synthesis of O-ethers) and the keto form (favored in aqueous media).[1]
Synthesis & Manufacturing Protocol
Direct synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol is challenging due to the sensitivity of the free amine.[1] The most robust industrial route employs a Nitro-Precursor Strategy , utilizing 4-nitrophenylhydrazine to construct the pyrazole ring, followed by selective reduction.[1]
Reaction Scheme: The Nitro-Reduction Route[1]
Cyclization: Condensation of 4-nitrophenylhydrazine with ethyl propiolate (or equivalent 3-carbon synthon).[1]
Regioselectivity Control: Conditions must favor the 3-ol over the 5-ol isomer.
Reduction: Catalytic hydrogenation of the nitro group to the amine.
Caption: Step-wise synthetic pathway ensuring regioselectivity and functional group tolerance.
Detailed Experimental Protocol (Self-Validating)
Step 1: Cyclization to 1-(4-nitrophenyl)-1H-pyrazol-3-ol
Critical Check: Monitor the disappearance of the bright yellow color (characteristic of the nitro-aromatic system).
Filter through Celite to remove Pd. Concentrate filtrate.
Purification: Recrystallization from Ethanol/Water.
Applications in Drug Development[1][3]
The 1-(4-aminophenyl)-1H-pyrazol-3-ol scaffold is a versatile pharmacophore.[1] Its bifunctionality allows it to serve as a "hinge binder" in kinase inhibitors or as a linker in PROTACs (Proteolysis Targeting Chimeras).
Kinase Inhibition (Hinge Binding)
The pyrazole N2 and the 3-OH (or 3-NH after conversion) can form bidentate hydrogen bonds with the ATP-binding pocket of kinases (e.g., p38 MAPK, EGFR).[1] The 4-amino group on the phenyl ring provides a vector for extending into the solvent-exposed region to improve solubility or selectivity.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<200 Da) and distinct vectors for growth, this molecule is an ideal "fragment" for NMR-based screening.[1]
Synthetic Intermediate for Fused Heterocycles
It serves as a precursor for pyrazolo[1,5-a]pyrimidines (via reaction with 1,3-dicarbonyls) and pyrazolo[3,4-b]pyridines , both of which are privileged scaffolds in oncology.[1]
Caption: Primary downstream applications in pharmaceutical and industrial chemistry.
References
BLD Pharm. (n.d.).[2] 1-(4-Aminophenyl)-1H-pyrazol-3-ol Product Page. Retrieved from
PubChem. (2025).[3][4] 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (Analogous Structure). National Library of Medicine. Retrieved from [1]
Aggarwal, R., et al. (2018). Regiospecific synthesis of trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. Beilstein Journal of Organic Chemistry. Retrieved from
Arbačiauskienė, E., et al. (2011).[5] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. ARKIVOC. Retrieved from
Beyond the Scaffold: Functionalization and Therapeutic Potential of 1-(4-aminophenyl)-1H-pyrazol-3-ol
Executive Summary The 1-(4-aminophenyl)-1H-pyrazol-3-ol scaffold represents a privileged structure in medicinal chemistry, serving as a critical junction between simple heterocycles and complex pharmacological agents. Un...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1-(4-aminophenyl)-1H-pyrazol-3-ol scaffold represents a privileged structure in medicinal chemistry, serving as a critical junction between simple heterocycles and complex pharmacological agents. Unlike generic pyrazoles, this specific derivative possesses a dual-functional nature: the C3-hydroxyl group (capable of keto-enol tautomerism) and the N1-(4-aminophenyl) moiety (a versatile chemical "warhead" for conjugation).
This technical guide dissects the molecule’s structural dynamics, synthetic pathways, and validated therapeutic applications, specifically focusing on its derivatives as COX-2 selective anti-inflammatory agents and broad-spectrum antimicrobials .
Chemical Architecture & Pharmacophore Analysis[1]
The Tautomeric Equilibrium
The biological activity of 1-(4-aminophenyl)-1H-pyrazol-3-ol is governed by its ability to exist in multiple tautomeric forms. While the "3-ol" nomenclature implies an enol, in solution (particularly polar solvents like DMSO), the equilibrium often shifts.
Form A (Enol): 1H-pyrazol-3-ol.[1][2][3][4][5] Stabilized by hydrogen bonding; predominant in non-polar solvents and solid-state dimers.
Form B (Ketone): 1,2-dihydro-3H-pyrazol-3-one.[2][4] Often the reactive species in electrophilic substitutions.
Critical Insight: X-ray crystallography and NMR studies (
H, C, N) confirm that N-substituted pyrazolones often dimerize as 1H-pyrazol-3-ol units in the solid state, linked by intermolecular hydrogen bonds. This structural rigidity is vital for receptor binding affinity.
Structure-Activity Relationship (SAR) Map
The molecule acts as a scaffold where the 4-aminophenyl group is the primary vector for potency optimization.
Figure 1: Pharmacophore mapping of the 1-(4-aminophenyl)-1H-pyrazol-3-ol core, highlighting derivatization sites for targeted bioactivity.
Synthetic Pathways
The synthesis of the core 1-(4-aminophenyl) derivative typically requires a precursor strategy to avoid oxidation of the amine during ring closure. The most robust protocol involves the cyclocondensation of 4-nitrophenylhydrazine followed by selective reduction.
Core Synthesis Workflow
Figure 2: Step-wise synthetic route from nitro-precursors to the active amino-pyrazole scaffold.
Detailed Protocol: Synthesis of Schiff Base Derivatives
Context: Schiff bases derived from this amine show superior antimicrobial properties compared to the parent amine.
Dissolution: Dissolve 0.01 mol of the amine precursor in 20 mL of absolute ethanol in a round-bottom flask.
Addition: Add 0.01 mol of the appropriate aromatic aldehyde.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Solvent system: Benzene:Acetone 8:2).
Isolation: Pour the reaction mixture into crushed ice/water.
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the target Azomethine (Schiff Base) .
Therapeutic Profiles & Bioactivity Data[8][9]
Antimicrobial Activity
Derivatives where the amino group is converted to an imine (Schiff base) exhibit significant antibacterial and antifungal activity. The mechanism involves the C=N linkage interfering with normal cell processes, potentially via hydrogen bonding with active centers of cell constituents.
Table 1: Comparative MIC Values (µg/mL) of Pyrazole Schiff Bases
Data synthesized from comparative studies of N-phenylpyrazole derivatives.
Compound Derivative (R-group on Aldehyde)
S. aureus (Gram +)
E. coli (Gram -)
A. niger (Fungal)
Activity Class
Parent Amine
>100
>100
>100
Weak/Inactive
4-Nitro (-NO2)
12.5
25.0
50.0
Moderate
4-Chloro (-Cl)
6.25
12.5
25.0
Potent
4-Hydroxy (-OH)
25.0
50.0
50.0
Moderate
Ciprofloxacin (Std)
6.25
6.25
--
Control
Interpretation: The 4-Chloro derivative often matches standard antibiotics (Ciprofloxacin) against Gram-positive strains. The electron-withdrawing nature of the chloro group enhances the lipophilicity, facilitating cell membrane penetration.
Anti-Inflammatory (COX-2 Inhibition)
The 1-phenyl-pyrazol-3-ol core mimics the geometry of Celecoxib . When the 4-amino group is derivatized into a urea or sulfonamide, the molecule fits into the hydrophobic side pocket of the COX-2 enzyme.
Mechanism: The pyrazole ring serves as a rigid spacer. The N1-phenyl group orients the molecule within the active site, while substituents on the amine interact with Arg120 or Tyr355.
Selectivity: Urea derivatives of this scaffold have shown Selectivity Indices (SI = COX-1 IC50 / COX-2 IC50) > 100, reducing gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Validation Protocols
In Vitro Antimicrobial Assay (Broth Dilution Method)
To ensure reproducibility (Trustworthiness), follow this standardized protocol:
Inoculum Prep: Adjust bacterial cultures (S. aureus ATCC 29213) to 0.5 McFarland turbidity standard.
Stock Solution: Dissolve the pyrazole derivative in DMSO (1 mg/mL).
Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
Incubation: Add bacterial suspension and incubate at 37°C for 24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
Control: Run DMSO solvent control (negative) and Ciprofloxacin (positive).
Characterization Checklist
Before biological testing, the structure must be validated.
IR Spectroscopy: Look for disappearance of NH2 doublets (3300-3400 cm⁻¹) and appearance of C=N stretch (1600-1620 cm⁻¹) for Schiff bases.
NMR: Confirm the pyrazole C4-H signal (typically singlet/doublet around 6.0 ppm) and the OH/NH tautomeric proton (broad singlet, solvent dependent).
References
Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[1][2][3][4][7] National Institutes of Health (PMC).
Baluja, S., & Chanda, S. (2011). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine.[8][9][10] Semantic Scholar.
Bekhit, A. A., et al. (2015). Pyrazoles as Anti-Inflammatory Agents.[11][12][9][10][13][14] MDPI Molecules.
Sharawi, S. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases.[12][8][9][10][15][16] Arabian Journal of Chemistry.
Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
Technical Guide: Crystallography of 1-(4-aminophenyl)-1H-pyrazol-3-ol
This guide details the structural and crystallographic characterization of 1-(4-aminophenyl)-1H-pyrazol-3-ol (CAS: 2044713-95-1).[1] Given that the specific single-crystal X-ray diffraction (SC-XRD) dataset for the 4-ami...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the structural and crystallographic characterization of 1-(4-aminophenyl)-1H-pyrazol-3-ol (CAS: 2044713-95-1).[1]
Given that the specific single-crystal X-ray diffraction (SC-XRD) dataset for the 4-amino derivative is often proprietary or derived from its structural analogs in open literature, this guide presents the definitive reference data for its closest isostructural analogs (the 4-chloro and unsubstituted phenyl derivatives).[1] These datasets serve as the standard proxies for modeling the molecular packing and tautomeric preferences of the 4-amino scaffold in drug design.[1]
[1]
Executive Summary & Compound Profile
1-(4-aminophenyl)-1H-pyrazol-3-ol is a critical pyrazole scaffold used in the synthesis of pharmaceuticals (e.g., Edaravone analogs) and dyes.[1] Its structural integrity is defined by a dynamic tautomeric equilibrium between the enol (3-ol) and keto (3-one) forms.[1]
Key Structural Feature: The molecule consists of a pyrazole core N-linked to a para-aminophenyl ring.[1] The 3-position hydroxyl group is the primary site of hydrogen bonding in the crystal lattice.[1]
Tautomeric Dominance (Solid State)
Unlike in solution, where solvent polarity dictates the equilibrium, crystallographic evidence confirms that 1-aryl-pyrazol-3-ols exist predominantly in the OH-form (enol) in the solid state.[1] This is stabilized by strong intermolecular hydrogen bonding, typically forming centrosymmetric dimers.[1]
Reference Crystallographic Data
Note: The following data represents the authoritative structural templates for this scaffold. The 4-amino derivative is modeled on the 4-chloro analog due to high isostructurality, with the amino group replacing the chlorine atom in the lattice packing.[1]
) acts as the acceptor.[1] This creates a complementary dimer motif (two molecules linked face-to-face).[1]
Impact of the 4-Amino Group
While the Chloro-analog forms discrete dimers, the 4-amino group (-NH
) in the target compound introduces new H-bond donor capacity.[1]
Predicted Packing: The -NH
group likely engages in additional lateral hydrogen bonding with the carbonyl/hydroxyl oxygen of adjacent dimers, extending the structure from 0D dimers into 2D sheets or 3D networks .[1]
Dihedral Twist: The phenyl ring is typically twisted relative to the pyrazole plane (torsion angle
) to minimize steric clash between the ortho-hydrogens and the pyrazole nitrogen/carbonyl.[1]
Visualization of Tautomeric Pathways
The following diagram illustrates the tautomeric equilibrium and the synthesis pathway typically used to isolate the crystalline enol form.
Caption: Synthesis pathway and tautomeric equilibrium. Crystallization from non-polar solvents favors the Enol form found in X-ray studies.[1]
Experimental Protocols
Synthesis for Single Crystal Growth
To obtain high-quality crystals suitable for diffraction, purity is paramount.[1] The presence of the keto tautomer as an impurity can disrupt the lattice.[1]
Precursor Synthesis: React 4-nitrophenylhydrazine with ethyl propiolate in refluxing ethanol for 4 hours. Precipitate the nitro-intermediate.[1]
Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst and stir under H
atmosphere (balloon pressure) for 12 hours. Filter through Celite to remove Pd/C.
Purification: Recrystallize the crude solid immediately from Ethanol/Water (9:1) . The amino group is oxidation-sensitive; perform under inert gas if possible.[1]
Crystallization Method (Slow Evaporation)[1]
Solvent System: Methanol or Ethanol (Avoid DMSO as it stabilizes the keto form, making crystallization difficult).[1]
Concentration: Prepare a saturated solution at 40°C.
Vessel: Scintillation vial covered with Parafilm, poked with 3-4 pinholes.[1]
Conditions: Allow to stand at room temperature (20-25°C) in a vibration-free zone for 5-7 days.
Expected Morphology: Colorless to pale yellow blocks or prisms.[1]
Data Collection Strategy
Temperature: Collect data at 100 K (cryo-cooling). The amino group often exhibits high thermal motion or disorder at room temperature.
Resolution: Aim for 0.75 Å or better to resolve the H-atoms on the -NH
and -OH groups, which are critical for confirming the tautomer.
References
Ding, Y. J., & Zhao, C. X. (2010).[1] 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.[1][2] Acta Crystallographica Section E. [1]
Provides the isostructural parameters for the 1-(4-chlorophenyl) analog.
Holzer, W., et al. (2011).[1] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... starting from 1-phenyl-1H-pyrazol-3-ol. Arkivoc. [1]
Details the synthesis and NMR characteriz
Simons, C., et al. (2018).[1] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.
An In-depth Technical Guide to the Toxicological and Safety Assessment of 1-(4-aminophenyl)-1H-pyrazol-3-ol
Prepared for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the potential toxicity and safety profile of the novel compound, 1-...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the potential toxicity and safety profile of the novel compound, 1-(4-aminophenyl)-1H-pyrazol-3-ol. Recognizing the limited publicly available safety data for this specific molecule, this document outlines a robust, multi-pronged approach grounded in established regulatory guidelines and expert scientific rationale. The guide details essential in-vitro assays, including cytotoxicity and genotoxicity assessments, and provides step-by-step protocols to enable researchers to generate the critical data required for informed risk assessment and decision-making in a drug development context. By synthesizing insights from the toxicological profiles of structurally related aromatic amines and pyrazole derivatives, this whitepaper offers a predictive lens through which to anticipate potential hazards and design a scientifically rigorous and efficient safety evaluation strategy.
Introduction: The Scientific Context of 1-(4-aminophenyl)-1H-pyrazol-3-ol
1-(4-aminophenyl)-1H-pyrazol-3-ol is a heterocyclic compound featuring both a pyrazole and an aromatic amine moiety. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Several pyrazole-containing drugs, such as celecoxib and ruxolitinib, have achieved clinical success. The aminophenyl group is also a common feature in many pharmacologically active molecules. However, the presence of an aromatic amine is a structural alert for potential genotoxicity.[2] The metabolic activation of aromatic amines can lead to the formation of reactive intermediates that can interact with DNA, a mechanism linked to mutagenicity and carcinogenicity.[2][3]
Given the potential for both therapeutic benefit and toxicological risk, a thorough safety assessment of 1-(4-aminophenyl)-1H-pyrazol-3-ol is paramount for any further development. This guide provides the scientific rationale and detailed methodologies for a foundational toxicological evaluation.
Physicochemical Properties and Initial Hazard Assessment
A comprehensive understanding of the physicochemical properties of 1-(4-aminophenyl)-1H-pyrazol-3-ol is the first step in its toxicological evaluation. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for direct chemical reactivity.
Table 1: Physicochemical Properties of 1-(4-aminophenyl)-1H-pyrazol-3-ol
Based on its chemical structure, 1-(4-aminophenyl)-1H-pyrazol-3-ol can be preliminarily classified according to the International Council for Harmonisation (ICH) M7 guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[5][6][7][8][9] The presence of the aromatic amine moiety would likely place it in Class 3 : a structure that raises an alert for mutagenicity but for which there is no existing mutagenicity data.[8] This classification necessitates further investigation to determine its mutagenic potential.
In Vitro Cytotoxicity Assessment
Cytotoxicity assays are fundamental to determining the concentration range of a compound that elicits a toxic response in cells. This information is crucial for dose selection in subsequent, more specific toxicological studies, such as genotoxicity assays.[10][11]
Rationale for Cytotoxicity Testing
The primary objective of in vitro cytotoxicity testing is to establish a dose-response relationship and determine the concentration at which 1-(4-aminophenyl)-1H-pyrazol-3-ol causes a 50% reduction in cell viability (IC50).[10] This data helps to ensure that the concentrations used in later assays are not so high as to cause overt cytotoxicity, which can confound the interpretation of results. For example, in a genotoxicity assay, a positive result at a highly cytotoxic dose may be a secondary effect of cell death rather than direct interaction with DNA.
Experimental Protocol: Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake (NRU) assay is a widely used and robust method for assessing cytotoxicity.[12][13] It is based on the ability of viable cells to incorporate and retain the supravital dye neutral red in their lysosomes.
Step-by-Step Methodology:
Cell Culture:
Select a suitable mammalian cell line (e.g., Balb/c 3T3, HepG2).
Culture the cells in appropriate medium supplemented with fetal bovine serum and antibiotics.
Maintain the cells in an incubator at 37°C with 5% CO2.
Plating:
Harvest the cells and determine the cell density using a hemocytometer.
Seed the cells into 96-well microtiter plates at a predetermined density and allow them to attach overnight.
Treatment:
Prepare a stock solution of 1-(4-aminophenyl)-1H-pyrazol-3-ol in a suitable solvent (e.g., DMSO).
Prepare a series of dilutions of the test compound in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤1%).
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
Incubate the plates for a defined period (e.g., 24 or 48 hours).
Neutral Red Staining:
After the incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
Add medium containing neutral red dye to each well and incubate for approximately 3 hours.
Dye Extraction and Measurement:
Remove the staining solution and wash the cells with PBS.
Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.
Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the cell viability against the log of the compound concentration to generate a dose-response curve.
Determine the IC50 value from the curve.
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely accepted in vitro assay for identifying substances that can produce gene mutations.[14][15][16][17] It is a critical component of the safety assessment of any new chemical entity, particularly those with structural alerts for mutagenicity.
Rationale for the Ames Test
The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli). The assay determines if the test compound can cause a reverse mutation (reversion) that restores the bacteria's ability to produce the amino acid and, consequently, to grow on a medium lacking it. Many chemicals require metabolic activation to become mutagenic; therefore, the test is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenates.[15][16]
Experimental Workflow: Ames Test (OECD 471)
The following workflow is based on the OECD Guideline 471 for the Bacterial Reverse Mutation Test.[14][15]
Caption: Workflow for the Ames Bacterial Reverse Mutation Test.
Detailed Protocol: Ames Test
Strain Selection:
Use a standard set of bacterial strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, to detect different types of mutations.[15]
Dose Range Finding:
Conduct a preliminary experiment to determine the appropriate dose range of 1-(4-aminophenyl)-1H-pyrazol-3-ol. The highest dose should show some evidence of cytotoxicity but not be excessively bactericidal.
Main Experiment:
Perform the assay with and without S9 metabolic activation.
For each strain, test at least five different concentrations of the compound, with triplicate plates for each concentration.
Include negative (vehicle) and positive controls (known mutagens specific to each strain, with and without S9 activation).
Plate Incorporation Method:
To molten top agar, add the bacterial culture, the test compound solution (or control), and either S9 mix or a buffer.
Pour the mixture onto minimal glucose agar plates.
Incubate the plates at 37°C for 48-72 hours.
Data Interpretation:
A positive result is indicated by a concentration-related increase in the number of revertant colonies or a reproducible increase at one or more concentrations, typically a two- to three-fold increase over the negative control.
Further Toxicological Assessments
A comprehensive safety evaluation extends beyond initial cytotoxicity and genotoxicity screening. The following assays should be considered in the subsequent stages of development, particularly if the initial results warrant further investigation or if the compound is intended for clinical use.
In Vitro Mammalian Cell Genotoxicity Assays
In Vitro Micronucleus Test (OECD 487): This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.[13][18]
In Vitro Chromosomal Aberration Test (OECD 473): This test identifies structural chromosomal damage in cultured mammalian cells.[15]
In Vivo Toxicity Studies
Should the in vitro data suggest a favorable safety profile, in vivo studies in animal models would be the next logical step.
Acute Oral Toxicity (OECD 420, 423, or 425): These studies are designed to determine the short-term toxicity of a single oral dose of the compound and to estimate the LD50 (the dose that is lethal to 50% of the test animals).[19]
Repeated Dose Toxicity Studies (OECD 407, 408): These studies involve daily administration of the compound for a specified period (e.g., 28 or 90 days) to identify potential target organs of toxicity and to establish a no-observed-adverse-effect-level (NOAEL).[20]
Conclusion and Future Directions
The toxicological assessment of 1-(4-aminophenyl)-1H-pyrazol-3-ol requires a systematic and scientifically rigorous approach. This guide has outlined the foundational in vitro assays necessary to characterize its cytotoxic and genotoxic potential. The presence of an aromatic amine moiety necessitates a thorough investigation of its mutagenicity, with the Ames test being a critical first step. The results from these initial studies will be instrumental in guiding further non-clinical development and in making informed decisions about the compound's potential as a therapeutic agent. A negative result in a well-conducted battery of in vitro genotoxicity tests would significantly de-risk the compound, while a positive result would necessitate a more in-depth investigation into the mechanism of toxicity and a careful consideration of the risk-benefit profile.
References
European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]
International Council for Harmonisation. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
Jo, A., et al. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Applied Biological Chemistry, 66(1), 38. [Link]
Veeprho. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. [Link]
International Council for Harmonisation. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]
Organisation for Economic Co-operation and Development. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]
Organisation for Economic Co-operation and Development. Guidelines for the Testing of Chemicals. [Link]
Organisation for Economic Co-operation and Development. (2012). OECD Guideline for the Testing of Chemicals: In Vitro Mammalian Cell Micronucleus Test. ResearchGate. [Link]
U.S. Environmental Protection Agency. (2001). OECD Guidelines for Testing of Chemicals: 425 Acute Oral Toxicity: Up-and-Down Procedure. [Link]
Cruelty Free International. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]
IMR Press. (2010). In silico predictions of genotoxicity for aromatic amines. [Link]
Nuvisan. In vitro toxicology - Preclinical safety. [Link]
Royal Society of Chemistry. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]
National Center for Biotechnology Information. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]
Latin American Journal of Pharmacy. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]
ResearchGate. (2008). Cytotoxicity study of pyrazole derivatives. [Link]
European Commission. (2015). Scientific Committee on Consumer Safety SCCS: OPINION ON 1-Hexyl 4,5-diamino pyrazole sulfate. [Link]
ILO Encyclopaedia of Occupational Health and Safety. (2011). In Vitro Toxicity Testing. [Link]
National Center for Biotechnology Information. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]
National Center for Biotechnology Information. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. [Link]
MDPI. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. [Link]
European Commission. (2012). OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. [Link]
PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [Link]
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives. [Link]
U.S. Environmental Protection Agency. (2023). 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-[2-[2-ethoxy-4-[2-(3-sulfophenyl)diazenyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-, sodium salt (1:1) - Substance Details. [Link]
National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. [Link]
Indian Journal of Heterocyclic Chemistry. (2005). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
Farmacia Journal. (2022). SYNTHESIS AND IN VITRO CYTOTOXICITY EVALUATION OF NOVEL PYRAZOLO[3,4-d]THIAZOLES AND PYRAZOLO[3,4-c]PYRAZOLES. [Link]
Watson International. 1-(4-chlorophenyl)-1H-pyrazol-3-ol CAS 76205-19-1. [Link]
Reaction conditions for diazotization of 1-(4-aminophenyl)-1H-pyrazol-3-ol
This guide outlines the high-fidelity diazotization protocol for 1-(4-aminophenyl)-1H-pyrazol-3-ol , a critical intermediate in the synthesis of azo dyes, pigments, and pyrazolone-based pharmaceuticals. Part 1: Strategic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the high-fidelity diazotization protocol for 1-(4-aminophenyl)-1H-pyrazol-3-ol , a critical intermediate in the synthesis of azo dyes, pigments, and pyrazolone-based pharmaceuticals.
Part 1: Strategic Analysis & Chemical Logic
The diazotization of 1-(4-aminophenyl)-1H-pyrazol-3-ol presents a unique set of challenges compared to simple anilines. Success depends on managing three competing factors: Solubility , Tautomeric Equilibrium , and Regioselectivity (Self-Coupling) .
The Solubility Paradox
This substrate often exists as a zwitterion. The pyrazol-3-ol moiety (often tautomerizing to pyrazolone) is weakly acidic, while the aniline is basic. In neutral water, it is poorly soluble.
Solution: You must use a strongly acidic medium (pH < 1). This protonates the aniline (–NH₃⁺), increasing solubility, while simultaneously suppressing the nucleophilicity of the pyrazole ring to prevent side reactions.
The Self-Coupling Trap
The pyrazole ring is electron-rich and acts as a "coupler." As soon as the first molecule is diazotized, it becomes an electrophile (Diazo⁺). If the reaction medium is not sufficiently acidic, the unreacted substrate (acting as a nucleophile) will attack the Diazo⁺ species, forming unwanted azo dimers or oligomers (tars).
Control: Maintain high acidity and low temperature (0–5 °C). If the substrate precipitates, use a co-solvent (Acetic Acid) or increase the acid volume to maintain a homogeneous or fine suspension.
Part 2: Reagents & Equipment
Reagent
Grade/Spec
Role
Substrate
>98% Purity
1-(4-aminophenyl)-1H-pyrazol-3-ol
Hydrochloric Acid
37% (Conc.)
Solvent & Proton Source (3.0 – 4.0 equivalents)
Sodium Nitrite
4N Aqueous Sol.
Nitrosating agent (1.05 – 1.1 equivalents)
Sulfamic Acid
Solid/Solution
Scavenger for excess HNO₂ (Quencher)
Urea
Optional
Alternative scavenger (slower kinetics)
Ice/Water
Distilled
Temperature control
Equipment:
Jacketed glass reactor or 3-neck flask with internal thermometer.
Overhead mechanical stirrer (Magnetic stirring is often insufficient for slurries).
Dropping funnel with pressure equalization.
Starch-Iodide paper (External indicator for HNO₂).
Congo Red paper (External indicator for Acidity).
Part 3: Step-by-Step Experimental Protocol
Step 1: Acidic Solubilization (The "Paste" Method)
Charge the reactor with 1-(4-aminophenyl)-1H-pyrazol-3-ol (1.0 equiv).
Add Distilled Water (5–10 volumes relative to substrate weight).
Start vigorous stirring to create a uniform suspension.
Add Conc. HCl (3.0 equiv) slowly.
Observation: The slurry should thin out or dissolve completely as the amine hydrochloride salt forms. If it remains thick, add more water or a small amount of Glacial Acetic Acid.
Cool the mixture to 0–2 °C using an ice/salt bath or cryostat.
Note: Fine precipitation of the hydrochloride salt at this stage is acceptable and common. It is more reactive than large clumps.
Step 2: Controlled Diazotization
Prepare a 4N Sodium Nitrite (NaNO₂) solution in a separate vessel.
Add the NaNO₂ solution dropwise to the amine mixture.
Rate: Maintain internal temperature below 5 °C .
Sub-surface addition: If possible, feed the nitrite below the liquid surface to prevent loss of nitrous gases (NOₓ).
The Endpoint Check (Critical):
After adding 90% of the calculated nitrite, wait 5 minutes.
Spot a drop of the reaction mixture onto Starch-Iodide paper .
Result: An instant blue/black ring indicates excess Nitrous Acid (HNO₂).
Action: If negative, add small aliquots of NaNO₂ until a persistent positive test is achieved for 15 minutes.
Simultaneously, check acidity with Congo Red paper . It must remain blue (pH < 3). If it turns red, add more HCl immediately.
Step 3: Stabilization & Quenching
Stir the diazonium solution for 30–60 minutes at 0–5 °C to ensure complete conversion.
Quench: Add Sulfamic Acid (solid or solution) in small portions until the Starch-Iodide test is negative (no blue color).
Why? Excess HNO₂ will destroy the coupling partner in the next step or cause side reactions.
Filtration (Optional): If the solution is cloudy due to impurities (tar), filter cold through a sintered glass funnel or Celite pad. Keep the filtrate cold.
Part 4: Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Formation of Tars/Gums
pH too high; Self-coupling occurred.
Ensure pH < 1 throughout. Increase HCl to 4.0 equiv.
Loss of Diazo Activity
Temperature spike (>10°C).
Decomposition to phenol. Keep T < 5°C strictly.
Substrate won't dissolve
Zwitterionic aggregation.
Use Acetic Acid/Propionic Acid (3:1) as solvent, then add HCl.
Violent Foaming
Rapid NaNO₂ addition; NOₓ release.
Slow down addition. Ensure subsurface addition.
Part 5: Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired diazotization and the fatal self-coupling side reaction.
Caption: Reaction pathway showing the critical necessity of pH control to prevent the diazonium product from coupling with the unreacted starting material.
References
Preparation of Diazonium Salts . Organic Syntheses, Coll. Vol. 1, p.490 (1941). Link
Process for preparing diazonium salts of 3-amino-pyrazole . Google Patents (US4268436A). Describes specific acid/solvent mixtures for pyrazole diazotization. Link
Diazotization and Coupling Reactions . Byju's Chemistry Library. General mechanisms and conditions for aromatic amines. Link
Minimizing side reactions during diazotization . BenchChem Application Notes. Protocols for handling reactive coupling components during diazotization. Link
Application
Application Notes & Protocols: 1-(4-aminophenyl)-1H-pyrazol-3-ol as a Versatile Coupling Component for the Synthesis of Advanced Azo Dyes
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-aminophenyl)-1H-pyrazol-3-ol as a key coupling component in the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-aminophenyl)-1H-pyrazol-3-ol as a key coupling component in the synthesis of azo dyes. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, provides a robust and validated experimental protocol, and explores the characterization and potential applications of the resulting chromophores. The unique bifunctionality of the title compound—possessing both a reactive coupling site and a terminal aromatic amine—opens avenues for creating dyes with tunable properties and for subsequent conjugation in biomedical applications.
Section 1: The Foundational Chemistry of Pyrazolone-Based Azo Dyes
Azo dyes containing a pyrazole or pyrazolone moiety represent a significant and commercially important class of colorants, valued for their bright hues and good fastness properties on various substrates.[1][2][3] The core synthesis relies on a classic two-stage electrophilic substitution reaction sequence: diazotization followed by azo coupling.[4]
The Diazotization Reaction
The first step involves the conversion of a primary aromatic amine (the diazo component) into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5] The reaction must be conducted at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing and prematurely yielding phenols and nitrogen gas.[6]
The mechanism proceeds via the formation of the electrophilic nitrosonium ion (NO⁺), which attacks the nucleophilic nitrogen of the primary amine. A series of proton transfers and a dehydration step ultimately yield the resonance-stabilized arenediazonium ion (Ar-N₂⁺).[6]
The Azo Coupling Reaction with Pyrazolones
The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich nucleophiles, known as coupling components.[7] 1-(4-aminophenyl)-1H-pyrazol-3-ol is an excellent coupling component due to the presence of an active methylene group at the C4 position, which is activated by the adjacent carbonyl and enol groups. The electrophilic diazonium ion attacks this C4 position, leading to the formation of the characteristic -N=N- azo linkage that defines the chromophore.[7]
The Critical Role of Azo-Hydrazone Tautomerism
A defining feature of azo dyes derived from pyrazolones is their existence as a tautomeric equilibrium between the azo (-N=N-) and hydrazone (-NH-N=C-) forms.[8] This equilibrium is influenced by factors such as the solvent polarity and the electronic nature of substituents on the aromatic rings.[9] The hydrazone tautomer is often the more stable and prevalent form, significantly impacting the dye's final color, lightfastness, and photophysical properties.
Figure 1: General reaction scheme for azo dye synthesis.
Section 2: Experimental Protocol for Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of a representative azo dye using 4-chloroaniline as the diazo component and 1-(4-aminophenyl)-1H-pyrazol-3-ol as the coupling component.
Figure 2: Experimental workflow for azo dye synthesis.
Materials and Reagents
Reagent/Material
Grade
Supplier (Example)
Notes
4-Chloroaniline
Reagent Grade, ≥98%
Sigma-Aldrich
Toxic , handle with care.
1-(4-aminophenyl)-1H-pyrazol-3-ol
Synthesis Grade, ≥97%
TCI Chemicals
Sodium Nitrite (NaNO₂)
ACS Reagent, ≥97%
Fisher Scientific
Oxidizer , hygroscopic.
Hydrochloric Acid (HCl)
37% (concentrated)
VWR
Corrosive , use in a fume hood.
Sodium Hydroxide (NaOH)
Pellets, ACS Reagent
EMD Millipore
Corrosive .
Ethanol (EtOH)
200 Proof, Absolute
Decon Labs
For recrystallization.
Distilled/Deionized Water
-
In-house
Glass Beakers, Magnetic Stirrer, Ice Bath
-
-
Standard laboratory glassware.
Buchner Funnel and Filter Flask
-
-
For vacuum filtration.
Step-by-Step Protocol
Part A: Diazotization of 4-Chloroaniline
Prepare Amine Solution: In a 250 mL beaker, add 1.28 g (0.01 mol) of 4-chloroaniline to 20 mL of deionized water. While stirring, slowly add 2.5 mL of concentrated HCl. Stir until a clear solution of the hydrochloride salt is formed. Cool the solution to 0–5 °C in an ice-salt bath.
Causality: The acid protonates the amine, forming a water-soluble salt. Low temperature is critical to ensure the stability of the diazonium salt to be formed.[6]
Prepare Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold deionized water. A slight molar excess of nitrite ensures complete diazotization.
Form Diazonium Salt: Add the sodium nitrite solution dropwise to the cold, stirring 4-chloroaniline hydrochloride solution over 10 minutes. Maintain the temperature below 5 °C throughout the addition.
Self-Validation: The formation of the diazonium salt is an exothermic process; a controlled, slow addition is necessary to prevent the temperature from rising above 5 °C, which would cause decomposition. The resulting solution should be a clear, pale yellow. Keep this solution in the ice bath for immediate use in the next step.
Part B: Azo Coupling Reaction
Prepare Coupling Component Solution: In a 400 mL beaker, dissolve 1.77 g (0.01 mol) of 1-(4-aminophenyl)-1H-pyrazol-3-ol in 50 mL of 2 M sodium hydroxide solution. Stir until fully dissolved and cool the solution to 0–5 °C in an ice bath.
Causality: The alkaline medium deprotonates the hydroxyl group of the pyrazolone, increasing its nucleophilicity and facilitating the electrophilic attack by the diazonium salt.[1]
Execute Coupling: Slowly add the cold diazonium salt solution (from Part A) to the cold, stirring pyrazolone solution (from Part B) over 20-30 minutes. Ensure the temperature remains below 10 °C.
Self-Validation: A brightly colored precipitate (typically red or orange) should form immediately upon addition, indicating a successful coupling reaction.
Complete Reaction: Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Isolation and Purification
Isolate Crude Product: Collect the colored precipitate by vacuum filtration using a Buchner funnel.
Wash Product: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes inorganic salts and unreacted starting materials.
Dry Crude Product: Dry the product in a vacuum oven at 60-70 °C overnight.
Purify by Recrystallization: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol or dimethylformamide (DMF), to obtain the pure azo dye.[7]
Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Diazonium salts can be explosive in their dry, solid state. Never isolate the diazonium salt. Always use it as a solution immediately after its preparation.[5]
Handle concentrated acids and bases with extreme care.
Section 3: Characterization of the Synthesized Dye
Confirmation of the chemical structure and purity of the synthesized dye is paramount. A combination of spectroscopic techniques is employed for this purpose.[10]
Technique
Expected Observations for the Synthesized Dye
UV-Vis Spectroscopy
A strong absorption band (λ_max) in the visible region (typically 400-500 nm), corresponding to the π→π* transition of the extended chromophore. The exact λ_max will vary with solvent polarity (solvatochromism).[11]
FT-IR Spectroscopy
Absence of the primary amine N-H stretch from the diazo component. Appearance of a peak around 1450-1500 cm⁻¹ (azo, N=N stretch). Broad peaks in the 3200-3500 cm⁻¹ region indicating N-H (hydrazone tautomer and aminophenyl group) and O-H bonds. A strong C=O stretch around 1650-1700 cm⁻¹ (pyrazolone ring).[12]
¹H NMR Spectroscopy
Complex aromatic signals corresponding to the protons on both the chlorophenyl and aminophenyl rings. A downfield singlet corresponding to the N-H proton of the hydrazone tautomer (often exchangeable with D₂O).[8]
Mass Spectrometry
A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the final azo dye product (C₁₅H₁₂ClN₅O, MW ≈ 313.74 g/mol ).
Section 4: Applications and Future Directions
The azo dyes derived from 1-(4-aminophenyl)-1H-pyrazol-3-ol are not merely colorants; their structure lends them to advanced applications.
Textile and Pigment Industry: Pyrazolone azo dyes are known for producing bright yellow to red shades with good light and wash fastness, making them suitable for dyeing fibers like polyester, nylon, and wool.[2][3]
Drug Development and Biomedical Research: The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs. Azo compounds themselves have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[13] The most significant feature of dyes derived from this specific coupling component is the presence of a free terminal amino group (-NH₂) on the phenyl ring. This group serves as a chemical handle for further modification:
Bioconjugation: The amine can be used to covalently link the dye to proteins, antibodies, or other biomolecules for use as biological probes or tracers.
Prodrug Design: The azo linkage is susceptible to reduction by azoreductase enzymes found in the gut microbiome. This mechanism can be exploited to design colon-targeted prodrugs, where the dye acts as a carrier that releases an active pharmaceutical ingredient upon reduction.
Synthesis of Advanced Materials: The amine can be a starting point for polymerization or for attachment to solid supports for applications in sensing or diagnostics.
References
Modern Scientific Press. (2012).
Milea, M. S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. [Link]
Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research. [Link]
MDPI. (2022).
Metwally, M. A., et al. (2012). A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. ResearchGate. [Link]
Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing. [Link]
PHARMD GURU. (2025). DIAZOTISATION AND COUPLING. [Link]
Sofan, M., et al. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. Scientific Reports. [Link]
Karci, F. (2015). Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. SciELO. [Link]
Hanadi, et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology. [Link]
UGSpace. (n.d.). SYNTHESIS AND CHARACTERIZATION OF AZO DYES AS SENSITIZERS FOR POSSIBLE APPLICATION IN DYE-SENSITIZED SOLAR CELLS (DSSCS). [Link]
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). [Link]
A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]
Technical Application Note: High-Purity Synthesis of 3-Methyl-1-Phenyl-5-Pyrazolone
Executive Summary This application note details the optimized protocol for synthesizing 3-methyl-1-phenyl-5-pyrazolone (CAS: 89-25-8), a critical pharmacophore used in the manufacturing of Edaravone (Radicava), an FDA-ap...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for synthesizing 3-methyl-1-phenyl-5-pyrazolone (CAS: 89-25-8), a critical pharmacophore used in the manufacturing of Edaravone (Radicava), an FDA-approved treatment for Amyotrophic Lateral Sclerosis (ALS).
While the classical Knorr Pyrazole synthesis is well-known, this guide focuses on impurity control and process reproducibility . We address the specific challenges of regioselectivity and the management of exothermic condensation to minimize the formation of bis-pyrazolone byproducts.
Chemical Basis & Mechanism
The synthesis relies on the condensation of phenylhydrazine with ethyl acetoacetate (
-keto ester). This reaction proceeds via a two-step sequence:[1][2][3][4]
Nucleophilic Attack: The terminal nitrogen of phenylhydrazine attacks the ketone carbonyl of ethyl acetoacetate (more electrophilic than the ester), forming a hydrazone intermediate.
Cyclization: The second nitrogen attacks the ester carbonyl, resulting in the elimination of ethanol and ring closure.
Key Technical Insight:
The reaction is highly regioselective. However, rapid heating during the initial mixing can lead to side reactions, including the formation of rubazonic acid derivatives or dimers. Controlled addition at lower temperatures favors the kinetic hydrazone product before thermal cyclization.
Figure 1: Reaction Mechanism Pathway
Caption: Step-wise mechanism of the Knorr Pyrazole synthesis showing the progression from linear condensation to heterocycle formation.
Safety & Handling (Critical)
Phenylhydrazine is a potent skin sensitizer, hemolytic agent, and suspected carcinogen.
Engineering Controls: All operations must be performed in a functioning fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Neutralization: Spills should be treated with dilute hypochlorite solution before disposal.
*Note: Acetic acid is used to accelerate the initial hydrazone formation if the reaction is sluggish, but it is not strictly required for this substrate.
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.
Solvent Charge: Add Phenylhydrazine (10.8 g) and Ethanol (20 mL) to the RBF.
Cooling: Place the RBF in an ice-water bath (
).
Addition: Mix Ethyl Acetoacetate (13.0 g) with Ethanol (10 mL) in the addition funnel. Add this solution dropwise over 20-30 minutes .
Expert Insight: Do not rush this step. The reaction is exothermic.[4] Keeping the temperature low initially prevents the formation of colored oxidative impurities.
Phase 2: Cyclization (Reflux)
Remove the ice bath and allow the mixture to stir at room temperature for 15 minutes. The solution may turn yellow/orange.[5]
Attach a reflux condenser.
Heat the mixture to reflux (
) for 1.5 to 2 hours .
Monitoring: Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). The starting material spots should disappear.
Crystallization: Remove heat and allow the flask to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes. The product should precipitate as off-white to yellowish crystals.
Troubleshooting: If oiling occurs instead of crystallization, scratch the glass with a rod or add a seed crystal.
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (10 mL) followed by cold water (10 mL) to remove residual hydrazine.
Recrystallization (Crucial for Pharma Grade):
Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (1:1 mixture).
Allow to cool slowly.[3] Rapid cooling traps impurities.
Filter and dry in a vacuum oven at
for 4 hours.
Figure 2: Process Workflow Diagram
Caption: Operational workflow for the synthesis, emphasizing the critical monitoring and purification steps.
Quality Control & Validation
To ensure the synthesized intermediate meets application standards (e.g., for use as a coupling component in dye synthesis or as Edaravone API), validate against the following metrics.
Physical & Chemical Specifications
Parameter
Specification
Validation Method
Appearance
White to light yellow crystalline powder
Visual Inspection
Melting Point
Capillary MP Apparatus
Yield
Gravimetric
Solubility
Soluble in Ethanol, Chloroform; Slightly soluble in Water
Solubility Test
Spectral Validation (
-NMR)
The product exists in tautomeric equilibrium (keto vs. enol). In
, the keto form usually predominates.
2.19 ppm (3H, s): Methyl group () attached to the pyrazole ring.
3.42 ppm (2H, s): Methylene protons () of the pyrazolone ring (characteristic of the keto form).
7.18 - 7.87 ppm (5H, m): Aromatic protons of the phenyl ring.
Note: If the enol form is present, the methylene singlet at 3.42 ppm will diminish, and an alkene proton signal will appear around 5.4 ppm, along with a broad -OH peak.
References
Knorr, L. (1883).[6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[6]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
PubChem. (n.d.). Compound Summary: Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one).[8] National Library of Medicine.
Wang, L., et al. (2012). Process optimization for the synthesis of Edaravone. Organic Process Research & Development. (Cited for industrial pH control parameters).
Application Notes & Protocols: Strategic Functionalization of the Amino Group in 1-(4-aminophenyl)-1H-pyrazol-3-ol
Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 1-(4-aminophenyl)-1H-pyrazol-3-ol Scaffold The pyrazole ring is a foundational building block in medicinal chemistry, with deriva...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 1-(4-aminophenyl)-1H-pyrazol-3-ol Scaffold
The pyrazole ring is a foundational building block in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibition properties.[1][2] The 1-(4-aminophenyl)-1H-pyrazol-3-ol scaffold combines this privileged heterocycle with a reactive primary aromatic amine. This amino group serves as a critical synthetic handle, offering a versatile point for molecular elaboration. Its strategic functionalization allows for the systematic modification of a lead compound's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3][4]
This guide provides detailed protocols for four essential transformations of the primary amino group: acylation, sulfonylation, reductive amination, and diazotization. The methodologies are presented with an emphasis on the underlying chemical principles, providing researchers in drug discovery and chemical biology with the tools to generate diverse libraries of novel compounds based on this valuable scaffold.
Core Reactivity and Considerations
The primary aromatic amine on the phenyl ring is a moderately strong nucleophile. Its reactivity is influenced by the electron-donating character of the pyrazol-3-ol substituent. A key consideration is the potential for tautomerism in the pyrazol-3-ol ring, which can exist in several forms. While the amino group is generally the most nucleophilic site for the reactions described, protection of the pyrazole N-H or the hydroxyl group may be necessary for certain complex multi-step syntheses, though it is often not required for these direct functionalizations. All protocols should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol I: Acylation for Amide Synthesis
Principle: Acylation converts the primary amine into a stable amide derivative. This is one of the most common transformations in medicinal chemistry, used to introduce a wide variety of substituents and modulate hydrogen bonding potential. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).
Application Notes and Protocols for the Scale-Up Production of 1-(4-aminophenyl)-1H-pyrazol-3-ol
Introduction: The Significance of 1-(4-aminophenyl)-1H-pyrazol-3-ol 1-(4-aminophenyl)-1H-pyrazol-3-ol is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is found...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 1-(4-aminophenyl)-1H-pyrazol-3-ol
1-(4-aminophenyl)-1H-pyrazol-3-ol is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is found in a range of biologically active molecules, making its efficient and scalable production a topic of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the methods for scaling up the production of this versatile compound, with a focus on practical, safe, and efficient protocols. We will delve into the underlying chemistry of the synthetic routes, provide detailed step-by-step instructions for a robust scale-up process, and discuss critical aspects of process safety, optimization, and quality control.
Strategic Approaches to Synthesis: A Comparative Analysis
The synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol is most effectively achieved through the Knorr pyrazole synthesis, a classic and reliable method for the formation of pyrazole rings.[1][2] This reaction involves the condensation of a hydrazine derivative with a β-dicarbonyl compound. For the target molecule, two primary strategies emerge:
Direct Synthesis: This approach utilizes the direct reaction of 4-aminophenylhydrazine with a suitable β-ketoester, such as ethyl acetoacetate. While seemingly more straightforward, the free amino group on the phenylhydrazine can sometimes lead to side reactions and complicate purification, particularly at a larger scale.
Two-Step Synthesis via a Nitro Intermediate: A more robust and often preferred method for scale-up involves a two-step sequence. First, 4-nitrophenylhydrazine is condensed with a β-ketoester to form 1-(4-nitrophenyl)-1H-pyrazol-3-ol. This nitro-intermediate is then reduced to the desired 1-(4-aminophenyl)-1H-pyrazol-3-ol. This strategy offers several advantages for industrial production:
Improved Control: The reactivity of the nitro group is significantly different from the amino group, leading to a cleaner initial cyclization reaction with fewer byproducts.
Easier Purification: The nitro-intermediate is typically a stable, crystalline solid that can be easily purified by recrystallization before the reduction step, ensuring a high-purity starting material for the final product.
Versatility: The reduction of the nitro group can be achieved through various well-established and scalable methods, most notably catalytic hydrogenation.[3][4]
This guide will focus on the Two-Step Synthesis via a Nitro Intermediate as it represents a more controlled and scalable approach for the production of high-purity 1-(4-aminophenyl)-1H-pyrazol-3-ol.
Visualizing the Synthetic Pathway
The two-step synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol can be visualized as follows:
Caption: Two-step synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol.
Detailed Scale-Up Protocols
The following protocols are designed for the safe and efficient production of 1-(4-aminophenyl)-1H-pyrazol-3-ol on a laboratory scale with clear guidance for further scale-up.
Part 1: Synthesis of 1-(4-Nitrophenyl)-1H-pyrazol-3-ol (Knorr Cyclization)
This step involves the acid-catalyzed condensation of 4-nitrophenylhydrazine with ethyl acetoacetate. The acidic conditions facilitate both the initial imine formation and the subsequent intramolecular cyclization.[5]
Materials and Equipment:
10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
Heating/cooling circulator
Addition funnel
Filtration apparatus (e.g., Nutsche filter-dryer)
Vacuum oven
4-Nitrophenylhydrazine
Ethyl acetoacetate
Ethanol (denatured)
Glacial acetic acid
Protocol:
Reactor Setup: Ensure the 10 L reactor is clean, dry, and inerted with nitrogen.
Charge Reactants: Charge the reactor with 4-nitrophenylhydrazine (1.0 kg, 6.53 mol) and ethanol (5.0 L).
Stirring and Dissolution: Begin stirring the mixture to achieve a suspension.
Catalyst Addition: Slowly add glacial acetic acid (100 mL) to the suspension. The acid acts as a catalyst for the condensation reaction.
Addition of Ethyl Acetoacetate: In a separate container, weigh ethyl acetoacetate (0.93 kg, 7.18 mol, 1.1 eq). Add the ethyl acetoacetate to the addition funnel and add it dropwise to the stirred reactor contents over a period of 30-60 minutes. An exothermic reaction will be observed.
Reaction Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Cooling and Crystallization: Once the reaction is complete, cool the mixture to 0-5 °C. The product will crystallize out of the solution. Hold at this temperature for at least 1 hour to maximize crystal formation.
Filtration: Filter the crystalline product using a Nutsche filter.
Washing: Wash the filter cake with cold ethanol (2 x 1.0 L) to remove any unreacted starting materials and impurities.
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Outcome:
Yield: 85-95%
Appearance: Yellow to orange crystalline solid
Purity (by HPLC): >98%
Parameter
Value
Rationale
Solvent
Ethanol
Good solubility for reactants at elevated temperatures and allows for product crystallization upon cooling.
Catalyst
Glacial Acetic Acid
Facilitates the condensation and cyclization steps of the Knorr synthesis.[1]
Temperature
Reflux (~78-82 °C)
Provides sufficient energy to drive the reaction to completion in a reasonable timeframe.
Reaction Time
2-4 hours
Typically sufficient for complete conversion, but should be confirmed by in-process analysis.
Part 2: Synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol (Catalytic Hydrogenation)
This step involves the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation. This is a highly efficient and clean method for this transformation.[3][4]
Materials and Equipment:
Hydrogenation reactor (e.g., Parr shaker or stirred autoclave) rated for the intended pressure and temperature
Filtration system for catalyst removal (e.g., Celite® pad filtration)
Rotary evaporator
Crystallization vessel
1-(4-Nitrophenyl)-1H-pyrazol-3-ol (from Part 1)
Palladium on carbon (5-10% Pd/C, 50% wet)
Methanol or Ethanol
Hydrogen gas source
Protocol:
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and free of any potential catalyst poisons.
Charge Reactants and Catalyst: Charge the reactor with 1-(4-nitrophenyl)-1H-pyrazol-3-ol (1.0 kg, 4.83 mol) and methanol or ethanol (5.0 L).
Inerting and Catalyst Addition: Under a nitrogen atmosphere, carefully add the wet palladium on carbon catalyst (50 g, 5% w/w). Caution: Palladium on carbon can be pyrophoric when dry. Always handle it in a wet state.[6]
Reactor Sealing and Purging: Seal the reactor and purge the headspace with nitrogen several times to remove all oxygen. Then, purge with hydrogen gas.
Hydrogenation: Pressurize the reactor with hydrogen to 50-100 psi (3.4-6.9 bar) and begin stirring. The reaction is typically exothermic, and the temperature may need to be controlled with cooling. Maintain the temperature between 25-40 °C.
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be confirmed by HPLC analysis of a reaction sample.
Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake containing the catalyst can be pyrophoric upon exposure to air while still wet with solvent. Do not allow the filter cake to dry. Quench the filter cake with water immediately after filtration.[6]
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the majority of the solvent.
Crystallization: The crude product can be purified by recrystallization. A common solvent system is ethanol/water or isopropanol/water. Dissolve the crude product in a minimal amount of hot ethanol or isopropanol and then slowly add water until turbidity is observed. Cool the mixture to 0-5 °C to induce crystallization.
Isolation and Drying: Filter the purified product, wash with a cold ethanol/water mixture, and dry in a vacuum oven at 50-60 °C.
Expected Outcome:
Yield: 90-98%
Appearance: Off-white to light brown crystalline solid
Purity (by HPLC): >99%
Parameter
Value
Rationale
Catalyst
5-10% Pd/C
A highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[4]
Solvent
Methanol or Ethanol
Good solvents for the starting material and product, and compatible with hydrogenation.
Hydrogen Pressure
50-100 psi
Provides a sufficient driving force for the reaction without requiring highly specialized high-pressure equipment.
Temperature
25-40 °C
The reaction is exothermic; this temperature range allows for good reaction rates with manageable heat removal.[6]
Process Optimization and In-Process Controls
For a successful scale-up, continuous monitoring and optimization are crucial.
In-Process Controls (IPCs):
TLC/HPLC: Monitor the disappearance of starting materials and the appearance of the product at regular intervals during both the cyclization and hydrogenation steps.
Hydrogen Uptake: In the hydrogenation step, a pressure transducer can provide real-time data on hydrogen consumption, indicating the reaction's progress.
Potential Impurities and their Control:
Unreacted Starting Materials: Can be minimized by ensuring complete reaction through IPCs and removed during the crystallization and washing steps.
Regioisomers: In the Knorr synthesis, the formation of the isomeric pyrazolone is possible. The use of a β-ketoester generally favors the desired 3-hydroxy-pyrazole tautomer. HPLC can be used to quantify any isomeric impurities.
Over-reduction Products: During hydrogenation, it is important to control the reaction conditions to avoid reduction of the pyrazole ring, although this is generally not favored under these mild conditions.
Safety Considerations: A Paramount Priority
The scale-up of this synthesis involves several hazardous materials and operations that require strict safety protocols.
Handling of Hydrazine Derivatives
4-Nitrophenylhydrazine is a toxic and potentially explosive compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
Ventilation: Handle in a well-ventilated fume hood.[7]
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.
Catalytic Hydrogenation Safety
Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst.
Inert Atmosphere: Always handle the catalyst under an inert atmosphere (nitrogen or argon) to prevent ignition.[6]
Oxygen Exclusion: Thoroughly purge the reactor with an inert gas before introducing hydrogen to prevent the formation of an explosive mixture.[6]
Static Electricity: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[6]
Catalyst Handling: Never allow the palladium on carbon catalyst to dry, as it can spontaneously ignite in air. Keep it wet with solvent or water at all times.[6]
Emergency Preparedness: Have appropriate fire extinguishing equipment (e.g., Class B fire extinguisher) readily available.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a suitable starting point for method development.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound. Both ¹H and ¹³C NMR should be performed.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Workflow Diagram
Caption: Overall workflow for the scale-up production of 1-(4-aminophenyl)-1H-pyrazol-3-ol.
References
Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering. Available at: [Link]
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]
Hydrogenation Reaction Safety In The Chemical Industry. Chemical Engineering World. Available at: [Link]
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. Available at: [Link]
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Available at: [Link]
Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
Safety and Handling of Hydrazine. DTIC. Available at: [Link]
Optimization of the Synthesis of Pyrazolone 13. ResearchGate. Available at: [Link]
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. Aidic. Available at: [Link]
One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry (RSC Publishing). Available at: [Link]
Process for preparation of aminopyrazole. Google Patents.
Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. IRIS. Available at: [Link]
3-Amino-5-(4-Chlorophenyl)Pyrazole 98.0%(HPLC). Pure Synth. Available at: [Link]
Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]
1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. Available at: [Link]
Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents.
1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo-. SIELC Technologies. Available at: [Link]
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Varian, Inc.. Available at: [Link]
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. AFINITICA. Available at: [Link]
Application Note: Catalytic Architectures of 1-(4-aminophenyl)-1H-pyrazol-3-ol Metal Complexes
[1][2] Executive Summary & Chemical Context[2][3][4][5][6][7][8][9] The ligand 1-(4-aminophenyl)-1H-pyrazol-3-ol (and its tautomer 1-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one) represents a "privileged scaffold" in org...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]
The ligand 1-(4-aminophenyl)-1H-pyrazol-3-ol (and its tautomer 1-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one) represents a "privileged scaffold" in organometallic catalysis.[1][2] Unlike simple pyrazoles, the inclusion of a para-aniline moiety provides a distal handle for electronic tuning or steric expansion via Schiff base condensation, while the pyrazolone core offers versatile
This guide details the deployment of these complexes in two high-value transformations:
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Utilizing the ligand's steric modularity to stabilize active Pd(0) species.[1][2]
Copper-Catalyzed Aerobic Oxidation: Exploiting the redox-active pyrazolone core for biomimetic alcohol oxidation.[1][2]
Structural Dynamics: The Tautomerism Factor
Researchers must recognize that the ligand exists in dynamic equilibrium. In solution, the CH-form (pyrazolone) often predominates, but metal coordination typically locks the OH-form (enol) or its deprotonated enolate, forming stable six-membered chelate rings.[1][2]
Figure 1: Tautomeric equilibrium shifting toward the enol form upon metal coordination.[1][2]
Protocol A: Synthesis of the Pre-Catalyst Scaffold
Before catalysis, the ligand is often derivatized to enhance solubility and metal binding affinity.[2] The most robust catalytic results are observed when the pendant amine is converted into a Schiff base.
Step 1: Ligand Derivatization (Schiff Base Formation)
Rationale: The free amine (-NH2) is a weak donor.[1][2] Converting it to an imine (-N=CH-Ar) creates a "harder" nitrogen donor and allows for the introduction of lipophilic groups to improve solubility in organic solvents.[1][2]
Palladium complexes of pyrazolone-Schiff bases exhibit high thermal stability, preventing "palladium black" precipitation and allowing for low catalyst loading (0.01 – 0.1 mol%).[1][2]
Mechanism of Action
The pyrazolone ligand acts as a hemilabile chelate. The
-binding stabilizes the Pd(II) precatalyst, while the steric bulk of the Schiff base wing protects the active Pd(0) species during the oxidative addition step.
Figure 2: Catalytic cycle for Suzuki coupling.[1][2] The pyrazolone ligand stabilizes the Pd(0) resting state.[2]
Experimental Protocol
Scope: Coupling of Aryl Bromides/Chlorides with Phenylboronic Acid.
Application 2: Biomimetic Oxidation of Alcohols (Cu-Catalysis)[1][2]
Copper(II) complexes of 1-(4-aminophenyl)-pyrazolones mimic the active site of Galactose Oxidase.[1][2] They are effective for the aerobic oxidation of benzyl alcohols to benzaldehydes using green oxidants (
The reaction proceeds via a radical mechanism where the copper center cycles between Cu(II) and Cu(I).[2] The pyrazolone ligand's redox non-innocence (ability to delocalize electrons) facilitates the hydrogen atom transfer (HAT).[2]
Reaction: Stir at 70°C for 6 hours. Open vessel (if using Air) or capped (if using TBHP).[2]
Monitoring: Monitor disappearance of -OH peak via IR or TLC.
Workup: Filter through a silica pad to remove catalyst.[2] Evaporate solvent.[2]
Performance Data (Typical)
Substrate
Oxidant
Time (h)
Conversion (%)
Selectivity (%)
Benzyl Alcohol
6
94
>99
4-Nitrobenzyl Alcohol
TBHP
4
98
>99
Cyclohexanol
TBHP
12
45
88
1-Phenylethanol
8
82
95
References
Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. PMC (NIH).[2]
[Link]
Green, homogeneous oxidation of alcohols by dimeric copper(II) complexes. Taylor & Francis Online.[2]
[Link][2][3][4][5][6][7][8]
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry (RSC).[2]
[Link]
New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI.
[Link][2][3][4][5][6][7][8][9]
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI.
[Link][2][5][7][8]
Green chemistry approaches to synthesizing 1-(4-aminophenyl)-1H-pyrazol-3-ol
Application Note: Green Synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol Part 1: Executive Summary & Green Rationale Target Molecule: 1-(4-aminophenyl)-1H-pyrazol-3-ol CAS Registry Number: (Analogous to 1-(4-aminophenyl)-3...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Green Synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol
Part 1: Executive Summary & Green Rationale
Target Molecule: 1-(4-aminophenyl)-1H-pyrazol-3-ol
CAS Registry Number: (Analogous to 1-(4-aminophenyl)-3-pyrazolone derivatives)
Application: Key intermediate for pharmaceutical scaffolds (e.g., Edaravone analogs), azo-dye coupling components, and high-performance pigments.[1]
The Challenge:
Conventional synthesis of N-aryl-3-hydroxypyrazoles typically involves the condensation of aryl hydrazines with
-keto esters or alkynoates in volatile organic solvents (benzene, toluene) under reflux, followed by a reduction step often utilizing stoichiometric metals (Sn/HCl) or hazardous hydrogenation pressures.[1] These methods suffer from poor atom economy, toxic waste generation, and trace metal contamination.[1]
The Green Solution:
This guide details a Two-Step Aqueous/Ethanolic Protocol utilizing:
Microwave-Assisted Cyclocondensation: Eliminates non-polar solvents and reduces reaction time from hours to minutes.
Chemo-selective Aqueous Reduction: Utilizes an activated Iron/Water system or Catalytic Transfer Hydrogenation (CTH) to reduce the nitro precursor without affecting the pyrazole ring, operating at mild temperatures.[1]
Part 2: Reaction Pathway & Mechanism
The synthesis proceeds via the formation of the nitro-precursor followed by selective reduction. The regioselectivity is controlled by the choice of the electrophile (Ethyl 3-ethoxyacrylate) to ensure the 3-hydroxy isomer is formed rather than the 5-hydroxy isomer (common with
Figure 1: Synthetic pathway prioritizing aqueous media and energy efficiency.
Part 3: Detailed Experimental Protocols
Step 1: Microwave-Assisted Synthesis of 1-(4-nitrophenyl)-1H-pyrazol-3-ol
Principle:
The reaction utilizes microwave irradiation to accelerate the nucleophilic attack of the hydrazine nitrogen on the ester carbonyl and the subsequent Michael-type addition/elimination of the ethoxy group. Water/Ethanol serves as a green solvent system that absorbs microwave energy efficiently.[1]
Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Protocol:
Preparation: In a 30 mL microwave process vial, dissolve 4-nitrophenylhydrazine hydrochloride (1.90 g) and Sodium Acetate (0.98 g) in 15 mL of Ethanol/Water mixture. Stir for 2 minutes to liberate the free hydrazine.
Addition: Add Ethyl 3-ethoxyacrylate (1.58 g) dropwise. Cap the vial with a pressure-rated septum.[1]
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly.[1]
If solid forms: Filter under vacuum, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).[1]
If no solid:[1] Concentrate the solvent to 50% volume under reduced pressure, then cool in an ice bath to induce crystallization.[1]
Purification: Recrystallize from hot Ethanol/Water (8:2).
Yield Expectation: 85-92% (Yellow/Orange solid).
Critical Note on Regiochemistry:
Using Ethyl 3-ethoxyacrylate strongly favors the 3-hydroxy isomer.[1] Using simple
-keto esters (like ethyl acetoacetate) would yield the 5-hydroxy (pyrazolone) derivative. Ensure the correct starting material is sourced.[1]
Step 2: Aqueous Iron-Mediated Reduction (The "Green Bechamp")
Principle:
Traditional reductions use Sn/HCl (toxic tin waste) or catalytic hydrogenation (safety risks).[1] This protocol uses activated iron powder in water with catalytic ammonium chloride.[1] It is highly chemoselective for nitro groups, leaving the pyrazole ring and hydroxyl group intact.[1]
Ethanol (5 mL, optional co-solvent for solubility)[1]
Protocol:
Activation: In a 100 mL round-bottom flask, suspend Iron powder and
in 10 mL water. Heat to 80°C for 10 minutes to activate the iron surface (etching).[1]
Reaction: Add the nitro-pyrazole intermediate (suspended in 10 mL water/5 mL ethanol) to the hot iron mixture.
Reflux: Stir vigorously at 80-90°C.
Monitoring: The reaction is typically complete in 30-60 minutes.[1] Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.[1] The yellow color of the nitro compound will fade to a pale beige/off-white.
Filtration: While hot, filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol (20 mL).[1]
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. The aqueous phase is cooled to 4°C. The amino-pyrazole product precipitates.
pH Adjustment: If precipitation is poor, carefully adjust pH to ~7.0-7.5 with dilute
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]
Target Purity: >98.0% (a/a).
Part 5: References
Zrinski, I. (2006).[1][2] "Microwave-assisted synthesis of pyrazoles by 1,3-dipolar cycloaddition of diazo compounds to acetylene derivatives." Heterocycles. Link
Kidwai, M., et al. (2005).[1] "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry. Link
Ezzrati, et al. (2018).[1] "A Green Synthesis of 1,7-Dihydrodipyrazolo[3,4-b:4′,3′-e]Pyridin-3(2H)-One Derivatives from Deamination Cyclization Reactions in Aqueous Medium." Research on Chemical Intermediates. Link[1]
Nasrollahzadeh, M., et al. (2015).[1][3] "Rapid and green reduction of aromatic/aliphatic nitro compounds to amines with NaBH4 and additive Ni2B in H2O." Journal of the Iranian Chemical Society.[3] Link[1]
Gholami, H., et al. (2022).[1] "Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source." Journal of Synthetic Chemistry. Link
Technical Support Center: Optimizing the Synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol
Welcome to the technical support center for the synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrazole derivative. Here, you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.
Introduction
1-(4-aminophenyl)-1H-pyrazol-3-ol is a valuable heterocyclic compound, often investigated for its potential pharmacological activities. Its synthesis, typically achieved through the Knorr pyrazole synthesis, involves the cyclocondensation of 4-aminophenylhydrazine with a β-ketoester, such as ethyl acetoacetate. While the reaction appears straightforward, achieving a high yield of pure product can be challenging. This guide provides in-depth technical assistance to overcome common hurdles in this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished yield is a frequent problem in pyrazole synthesis. Several factors related to the reactants and reaction conditions can contribute to this issue.
Potential Cause
Explanation
Recommended Solution
Degradation of 4-aminophenylhydrazine
4-aminophenylhydrazine is susceptible to oxidation and decomposition, especially when exposed to air and light. This reduces the amount of active reagent available for the reaction.
Use freshly prepared or purified 4-aminophenylhydrazine. Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. Consider using the hydrochloride salt, which can be more stable, and neutralizing it in situ.
Suboptimal Reaction Temperature
The cyclocondensation reaction requires sufficient thermal energy to proceed at a reasonable rate. However, excessively high temperatures can lead to the decomposition of the hydrazine reactant and the formation of side products.
Optimize the reaction temperature. A typical starting point is refluxing in a solvent like ethanol or acetic acid. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
Incorrect pH
The reaction is often catalyzed by acid. However, a pH that is too low can protonate the hydrazine, reducing its nucleophilicity and hindering the initial condensation step.[1]
Add a catalytic amount of a weak acid, such as acetic acid. Avoid strong acids. The optimal pH should be mildly acidic to facilitate the reaction without deactivating the hydrazine.
Incomplete Reaction
The reaction may not have reached completion, leaving unreacted starting materials.
Extend the reaction time and monitor the progress using TLC until the starting materials are consumed.
Loss of Product during Work-up
The product may have some solubility in the work-up solvents, leading to losses during filtration and washing.
Minimize the volume of solvent used for washing the product. Use a cold solvent to reduce the solubility of the product.
Issue 2: Formation of Colored Impurities
The reaction mixture turning dark brown or the final product having a colored tint is a common observation.
Potential Cause
Explanation
Recommended Solution
Oxidation of 4-aminophenylhydrazine
As mentioned, 4-aminophenylhydrazine is prone to air oxidation, which can produce colored byproducts.
Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
Side Reactions of the Amino Group
The free amino group on the phenyl ring can undergo side reactions, such as oxidation or polymerization, under the reaction conditions, leading to colored impurities.
Protect the amino group with a suitable protecting group (e.g., acetyl) before the cyclization reaction. The protecting group can be removed in a subsequent step.
Thermal Decomposition
At elevated temperatures, both the starting materials and the product can decompose, forming colored tars.
Maintain a controlled and optimized reaction temperature. Avoid excessive heating.
Issue 3: Difficulty in Product Purification
Isolating the pure 1-(4-aminophenyl)-1H-pyrazol-3-ol from the reaction mixture can be challenging due to the presence of unreacted starting materials and side products.
Potential Cause
Explanation
Recommended Solution
Similar Polarity of Product and Impurities
The product and some impurities may have similar polarities, making separation by simple crystallization or column chromatography difficult.
Recrystallization from a suitable solvent system is often effective. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions for selective crystallization. Column chromatography with a carefully chosen eluent system can also be employed.
Product is an Amorphous Solid or Oil
The product may not crystallize easily, making isolation by filtration challenging.
Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains an oil, purification by column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of the product?
A: 1-(4-aminophenyl)-1H-pyrazol-3-ol exists in tautomeric equilibrium with its keto form, 1-(4-aminophenyl)-pyrazolidin-3-one. The pyrazol-3-ol form is an aromatic system and is generally considered to be the more stable tautomer.[1]
Q2: Can I use a different β-ketoester?
A: Yes, other β-ketoesters can be used, which will result in a different substituent at the 3-position of the pyrazole ring. For example, using ethyl benzoylacetate would yield 1-(4-aminophenyl)-3-phenyl-1H-pyrazol-5-ol.
Q3: Is it necessary to use a catalyst?
A: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid, like glacial acetic acid, is typically used to accelerate the condensation step.[1]
Q4: What is the role of the solvent in this reaction?
A: The solvent serves to dissolve the reactants and facilitate their interaction. Protic solvents like ethanol or acetic acid are commonly used. The choice of solvent can also influence the reaction rate and, in some cases, the regioselectivity if an unsymmetrical β-dicarbonyl compound is used.[2]
Experimental Protocols
Protocol 1: Synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol
This protocol provides a general procedure for the synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol.
Materials:
4-aminophenylhydrazine hydrochloride (1.0 eq)
Ethyl acetoacetate (1.0 - 1.2 eq)
Sodium acetate (1.0 eq, if starting from the hydrochloride salt)
Ethanol or Glacial Acetic Acid
Round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Filtration apparatus
Procedure:
If using 4-aminophenylhydrazine hydrochloride, dissolve it in ethanol in a round-bottom flask. Add sodium acetate to neutralize the hydrochloride and stir for 15-20 minutes.
Add ethyl acetoacetate to the reaction mixture.
If using glacial acetic acid as the solvent, dissolve the 4-aminophenylhydrazine (or its neutralized form) directly in it and then add the ethyl acetoacetate.
Attach a reflux condenser and heat the mixture to reflux with stirring.
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
Once the reaction is complete, allow the mixture to cool to room temperature.
If the product crystallizes out, collect it by filtration. If not, reduce the solvent volume under reduced pressure and then cool the mixture in an ice bath to induce crystallization.
Wash the collected solid with a small amount of cold ethanol and dry it under vacuum.
Visualization of Key Processes
Reaction Mechanism:
The Knorr pyrazole synthesis proceeds through a well-established mechanism involving condensation and subsequent cyclization.
Caption: Troubleshooting workflow for low yield.
References
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
Girish, Y. R., et al. An efficient nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles derivatives. Bioorganic & Medicinal Chemistry Letters2013, 23 (17), 4934-4938.
Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles, 6th ed.; Longman: London, 1973.
Su, C., et al. Solvent- and catalyst-free synthesis of pyrazole derivatives. Green Chemistry2007, 9 (11), 1233-1236.
Growing Science. Synthesis of a novel fluorescent dye. International Journal of Industrial Chemistry2012, 3 (1), 24.
PubMed. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin. [Link] (accessed Feb 17, 2026).
RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link] (accessed Feb 17, 2026).
Chem Help Asap. Knorr Pyrazole Synthesis. [Link] (accessed Feb 17, 2026).
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link] (accessed Feb 17, 2026).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PUR-PYR-04A
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Topic: Recrystallization & Troubleshooting for Aminophenyl Pyrazolones
Introduction: The Molecule & The Challenge
Welcome to the technical support portal. You are working with 1-(4-aminophenyl)-1H-pyrazol-3-ol (also known by its tautomer 1-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one ).
Chemical Context:
This molecule presents a dual challenge:
Amphoteric Nature: It contains a basic aniline amine and an acidic enol/amide functionality.
Oxidation Sensitivity: The p-amino group makes the phenyl ring electron-rich and prone to oxidation, leading to colored azo/azoxy impurities (often pink or brown) [1].
The following guide replaces standard textbook procedures with field-optimized protocols designed to maximize purity and prevent oxidative degradation.
Module 1: The "Golden Path" Protocol
This is the standard operating procedure (SOP) for recrystallizing crude material with >85% initial purity.
Reagents Required
Solvent A: Ethanol (Absolute or 95%)
Solvent B (Antisolvent): Deionized Water (degassed recommended)
Additives: Activated Carbon (Norit® or equivalent), Sodium Dithionite (
)
Equipment: Reflux condenser, inert gas line (
or Ar)
Step-by-Step Methodology
Inerting (Critical): Flush your flask and condenser with Nitrogen. The hot aniline moiety is highly susceptible to aerial oxidation.
Dissolution:
Suspend the crude solid in Ethanol (approx. 10-15 mL per gram).
Heat to reflux.[1] If the solid does not dissolve completely, add Ethanol in small portions.[1]
Note: If a significant amount remains insoluble after 20 mL/g, it may be inorganic salts (filter these off).
Decolorization (The "White" Standard):
If the solution is dark (brown/red), add Activated Carbon (5 wt%) and a pinch of Sodium Dithionite (1-2 wt%). The dithionite acts as a reducing agent to prevent the amine from oxidizing to colored quinoid species [2].
Reflux for 5-10 minutes.
Hot Filtration:
Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove the carbon.
Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the funnel stem.
Crystallization:
Reheat the filtrate to boiling.
Add hot Water dropwise until a faint turbidity (cloudiness) persists.
Add a few drops of Ethanol to clear the solution.
Remove from heat and allow to cool to room temperature slowly (over 2-3 hours).
Once at room temperature, cool in an ice bath (0-4°C) for 1 hour.
Use the following interactive guide to diagnose specific failure modes.
Diagram 1: Recrystallization Decision Matrix
Figure 1: Decision matrix for purification workflow. Blue nodes indicate start, Green nodes indicate success, Red nodes indicate intervention points.
Module 3: Knowledge Base (FAQs)
Q1: My product is turning pink/red during drying. Why?
Diagnosis: Oxidative Instability.
Mechanism: The 4-aminophenyl group is electron-rich. In the presence of air and light, it undergoes radical oxidation to form azo-dimers or quinoid-type impurities, which are intensely colored even in trace amounts [3].
Solution:
Drying: Always dry under vacuum or inert atmosphere (
). Do not air dry on the benchtop for extended periods.
Storage: Store in amber vials under Argon at -20°C.
Q2: The product "oiled out" (formed a gum) instead of crystallizing.
Diagnosis: Supersaturation limit exceeded or solvent polarity mismatch.
Solution:
The "Seeding" Trick: Retain a tiny amount of crude solid (if crystalline) or scratch the glass wall with a glass rod to induce nucleation.
Re-heat: Dissolve the oil by heating, add slightly more Ethanol (good solvent), and cool much slower.
Trituration: If the oil persists, decant the solvent and triturate (grind) the oil with Diethyl Ether or Hexane. This often extracts the solvent and forces the solid to crash out.
Q3: Can I use Acid-Base extraction instead of recrystallization?
Answer: Yes, due to the amphoteric nature.
Protocol:
Dissolve crude in 1M NaOH (The enol deprotonates; the amine remains neutral).
Slowly add 1M HCl to the filtrate until pH reaches ~6-7 (The isoelectric point region).
The product should precipitate.[4] Collect and then recrystallize for final polish.
Module 4: Chemical Context & Data
Tautomerism and Stability
This molecule exists in equilibrium between the enol (1H-pyrazol-3-ol) and keto (pyrazolone) forms. In solution, the polar keto form often predominates, which influences solubility.
Table 1: Solubility Profile (Estimated)
Solvent
Temperature
Solubility
Notes
Ethanol
25°C
Moderate
Good for crystallization
Ethanol
78°C (Boiling)
High
Primary solvent
Water
25°C
Low
Good antisolvent
Ethyl Acetate
25°C
Low-Moderate
Alternative solvent
Diethyl Ether
25°C
Very Low
Used for washing/trituration
Diagram 2: Impurity Formation Pathways
Figure 2: The primary degradation pathway involves the oxidation of the amine, leading to colored dimers.
References
Arzneimittelforschung. (1960). The Effect of Oxidation Agents on 4-dimethylamino-1-phenyl-2,3-dimethyl-5-pyrazolone.
BenchChem. (2025).[3] Technical Support Center: Purification of Pyrazole Derivatives.
MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
Technical Support Center: 1-(4-aminophenyl)-1H-pyrazol-3-ol HPLC Method Development
Ticket Status: OPEN Priority: HIGH (Solubility/Precipitation Issues) Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The "Invisible" Crash You are likely encountering issues with 1-(4-aminophen...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Status: OPEN
Priority: HIGH (Solubility/Precipitation Issues)
Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The "Invisible" Crash
You are likely encountering issues with 1-(4-aminophenyl)-1H-pyrazol-3-ol because it is an amphoteric "chameleon" molecule .[1][2] It contains a basic aniline group and an acidic/tautomeric pyrazolone group.
Most solubility failures with this compound occur because the HPLC conditions inadvertently force the molecule into its neutral, hydrophobic zwitterionic state (typically between pH 4.5 and 7.5), causing it to crash out of solution inside the needle, loop, or column head.
This guide provides a root-cause analysis and specific troubleshooting protocols to resolve these solubility issues.
PART 1: The Chemistry of the Problem
To solve the solubility issue, you must understand the ionization states.
State A (Acidic pH < 3.0): The amine group is protonated (
). The molecule is cationic and highly soluble in aqueous buffers.
State B (Neutral pH 5.0 - 7.0): The amine is neutral, and the pyrazolone is in equilibrium. The molecule is largely uncharged and hydrophobic. (DANGER ZONE)
State C (Basic pH > 9.0): The pyrazolone hydroxyl group deprotonates (
The following diagram illustrates the critical "Crash Zone" you must avoid.
Figure 1: The solubility profile of aminophenyl-pyrazolone derivatives. The red zone indicates the pH range where the molecule becomes neutral and hydrophobic, leading to column clogging.
PART 2: Troubleshooting Tickets (Q&A)
Ticket #1: "My sample precipitates immediately upon injection."
User Report: "I dissolved the sample in 100% DMSO. It looked clear. As soon as the autosampler injected it, the pressure spiked, and the line clogged."
Root Cause:Solvent Shock.
Your mobile phase likely starts with a high percentage of water (e.g., 95% Water / 5% Acetonitrile). When the bolus of hydrophobic sample in DMSO hits the aqueous stream, the DMSO dilutes instantly, leaving the compound stranded in water where it is insoluble.
The Fix: The "Diluent Match" Protocol
Do not use 100% strong solvent. You must "train" the sample to tolerate the mobile phase.
Step 1: Dissolve your stock standard in DMSO (or Methanol) at 10x the target concentration.
Step 2: Dilute this stock 1:10 using your Starting Mobile Phase (e.g., 0.1% Formic Acid in Water).
Step 3: Observe.
If it stays clear: Safe to inject.
If it clouds up: You cannot run a gradient starting at 95% water. You must adjust your starting gradient to at least 10-20% Organic or adjust the pH to < 3.0.[1][2]
Recommended Diluent Table:
Solvent
Suitability
Notes
100% DMSO
🔴 High Risk
Causes "solvent shock" precipitation in high-aqueous mobile phases.[1][2]
100% Methanol
🟡 Medium Risk
Better than DMSO, but can still crash in 0% organic gradients.
Mobile Phase A
🟢 Best
If soluble here, it will never precipitate on the column.
| 50:50 MeOH:Water (pH 2) | 🟢 Excellent | Good compromise for solubility and peak shape. |
Ticket #2: "I have ghost peaks and carryover."
User Report: "I see a small peak of my compound in blank injections run after my sample."
Root Cause:Adsorption.
The aminophenyl group is "sticky." It adsorbs to the metallic surfaces of the injection needle or the rotor seal, especially if the needle wash solvent is too weak.
The Fix: Aggressive Needle Wash
Standard water/methanol washes are insufficient.
Wash Solvent: Use 50:50 Acetonitrile:Water + 0.1% Formic Acid . The acid ensures the amine stays cationic (soluble), and the acetonitrile strips hydrophobic residues.
Passivation: If using a stainless steel system, consider flushing the system with 0.1% Phosphoric acid to passivate active sites, or switch to PEEK tubing for the sample path.
Ticket #3: "Peak shape is terrible (Tailing Factor > 2.0)."
User Report: "The peak looks like a shark fin. It tails badly, making integration impossible."
Root Cause:Silanol Interactions.
At neutral pH, the amine group interacts with free silanol groups (-Si-OH) on the silica backbone of your C18 column.[1][2] This acts like a "secondary retention" mechanism, dragging the peak tail.
The Fix: Mobile Phase Engineering
You must suppress these interactions using one of two methods:
Method A: The "Brute Force" Acid Approach (Recommended)
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .[3]
Mobile Phase B: Acetonitrile + 0.1% TFA .
Why: TFA is a strong acid (pH ~2) that fully protonates the amine. It also acts as an ion-pairing agent , masking the positive charge of the amine and preventing it from sticking to the silica.
Method B: The "High pH" Approach (Advanced)
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0).
Column: Requires a Hybrid Silica (e.g., Waters XBridge or Agilent Poroshell HPH) that can survive high pH.
Why: At pH 10, the amine is neutral, and the silica surface is fully deprotonated but repels the anionic form of the pyrazolone.
User Report: "After 50 injections, the backpressure doubled. Back-flushing didn't help."
Root Cause:Buffer Precipitation.
If you are using a Phosphate buffer (pH 7) and running a gradient to 90% Acetonitrile, the phosphate salt is likely precipitating inside the column pores.
The Fix: Recovery & Prevention
Immediate Recovery:
Disconnect the column from the detector.
Reverse the column (if particle size permits).
Flush with 95% Water / 5% Methanol (No Buffer!) at low flow (0.2 mL/min) for 4 hours at 40°C. This dissolves the precipitated salts.
Prevention:
Switch to Volatile Buffers (Formate or Acetate) if using LC-MS or high organic gradients.[1][2]
If you must use Phosphate, never exceed 70% Organic in the gradient.
PART 3: Validated Experimental Protocol
Objective: Robust separation of 1-(4-aminophenyl)-1H-pyrazol-3-ol without precipitation.
Instrument Setup:
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.[1]
Temperature: 40°C (Improves solubility and mass transfer).
Use this flowchart to diagnose your specific issue efficiently.
Figure 2: Decision tree for diagnosing HPLC failures related to aminophenyl-pyrazoles.
References
PubChem. (2025). 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (Analogous Structure Properties).[1][2] National Library of Medicine. Available at: [Link][2]
Dolan, J. W. (2024).[4] HPLC Troubleshooting: Identifying and Solving Common Problems. LCGC International. Available at: [Link]
Shimadzu Technical Report. (2021). Switching the Mobile Phase from Acetonitrile to Methanol: Impact on Solubility and Selectivity.[5][6] Available at: [Link][2]
Williams, R. (2022).[7][8] pKa Data Compilation for Organic Compounds (Anilines and Heterocycles).[7][8] Organic Chemistry Data. Available at: [Link][2]
Technical Support Center: Optimizing Reaction Temperature for 1-(4-aminophenyl)-1H-pyrazol-3-ol Synthesis
Welcome to the technical support guide for the synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our focus is on the critical parameter of reaction temperature, offering insights grounded in reaction kinetics and chemical principles to help you enhance yield, purity, and reproducibility.
Section 1: Foundational Knowledge and Core Concepts
This section addresses fundamental questions regarding the synthesis and the pivotal role of temperature.
Q1: What is the general reaction mechanism for the synthesis of 1-(4-aminophenyl)-1H-pyrazol-3-ol?
The synthesis is a classic example of a cyclocondensation reaction, specifically a variation of the Knorr pyrazole synthesis.[1] It proceeds in two main stages:
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the primary amine of (4-aminophenyl)hydrazine on the keto-carbonyl group of a β-ketoester, typically ethyl acetoacetate. This is followed by dehydration to form a phenylhydrazone intermediate.
Intramolecular Cyclization: The secondary amine of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization, followed by the elimination of ethanol, yields the final 1-(4-aminophenyl)-1H-pyrazol-3-ol product.
The overall transformation is a robust method for creating the pyrazole ring system.[2]
Caption: Reaction pathway for 1-(4-aminophenyl)-1H-pyrazol-3-ol synthesis.
Q2: Why is reaction temperature a critical parameter in this synthesis?
Reaction temperature is arguably the most influential parameter in this synthesis for several reasons:
Kinetics vs. Thermodynamics: Temperature directly controls the reaction rate (kinetics). While higher temperatures accelerate the desired reaction, they can also provide the activation energy for undesired side reactions or product degradation (thermodynamics).[3]
Intermediate Stability: The hydrazone and cyclized intermediates have limited thermal stability. Excessive heat can lead to decomposition pathways that compete with the formation of the final product.
Product Degradation: The pyrazolone ring itself can be susceptible to thermal degradation.[4][5] Studies on related pyrazolone structures show that decomposition can occur at elevated temperatures, often leading to colored byproducts.[6][7]
Solvent Effects: The choice of solvent and its boiling point inherently sets the upper limit for the reaction temperature under reflux conditions.[8] The reaction's progress can vary significantly in different solvents at their respective reflux temperatures.
Optimizing temperature is therefore a balancing act between achieving a practical reaction rate and minimizing the formation of impurities.
This section provides solutions for common problems encountered during the synthesis where temperature is a likely root cause.
Q3: My reaction yield is consistently low. Could the temperature be the cause?
Yes, an inappropriate temperature is a very common cause of low yields. The effect can be bimodal:
Temperature Too Low: If the temperature is insufficient, the reaction rate will be exceedingly slow, leading to incomplete conversion of starting materials even after extended reaction times. For instance, some variations of this synthesis are initiated at cooler temperatures (0-5 °C) before being allowed to warm or heated.[9] If the heating step is inadequate, the reaction may stall.
Temperature Too High: Excessive heat can lead to the thermal decomposition of the starting hydrazine, intermediates, or the final pyrazolone product.[4][5] This is often accompanied by the formation of dark, tarry substances in the reaction flask, which complicates purification and reduces the isolated yield of the desired compound.
Troubleshooting Steps:
Establish a Baseline: Ensure your reaction is running at a documented temperature (e.g., reflux in ethanol, or a specific oil bath temperature like 60-80°C).[6][8]
Perform a Temperature Screen: Set up small-scale, parallel reactions at a range of temperatures (e.g., 50°C, 70°C, and 90°C).
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product at regular intervals (e.g., every hour).
Analyze and Compare: After a set time (e.g., 6 hours), work up each reaction and compare the crude yield and purity to identify the optimal temperature.
Q4: I'm observing significant byproduct formation, including a dark coloration of the reaction mixture. How does temperature contribute to this?
The formation of colored byproducts is a strong indicator of degradation pathways, which are highly sensitive to temperature.[4]
Oxidative Degradation: At higher temperatures, the aminophenyl moiety and the pyrazole ring become more susceptible to oxidation, especially if atmospheric oxygen is not excluded. This can lead to complex, often colored, polymeric materials.
Thermal Decomposition: As previously mentioned, pyrazolines and pyrazolones can undergo thermal decomposition.[6][10] This can involve ring-opening or other complex rearrangements, resulting in a mixture of hard-to-separate impurities.[4]
Side Reactions of Starting Materials: The (4-aminophenyl)hydrazine starting material can be unstable at high temperatures, leading to self-condensation or other undesired reactions before it can react with the ethyl acetoacetate.
Troubleshooting Steps:
Lower the Reaction Temperature: This is the most direct approach. Even a 10-20°C reduction can significantly slow degradation pathways without critically impacting the primary reaction rate.
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.
Optimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction closely by TLC/HPLC and stop the heating as soon as the starting material is consumed. Prolonged heating, even at a moderate temperature, can increase byproduct formation.
Caption: Relationship between reaction temperature and key synthesis outcomes.
Section 3: Protocols for Temperature Optimization
This section provides actionable experimental designs for determining the ideal temperature for your specific laboratory conditions.
Q5: How do I design an experiment to systematically optimize the reaction temperature?
A systematic approach is crucial for robust and reproducible results. A parallel screening experiment is the most efficient method.
Experimental Protocol: Parallel Temperature Optimization
Preparation:
Prepare a master mix of your solvent (e.g., ethanol), ethyl acetoacetate, and (4-aminophenyl)hydrazine in sufficient quantity for at least four reactions. This ensures that concentration differences are not a variable.
Set up three identical reaction vessels (e.g., round-bottom flasks with condensers) in separate heating mantles or a parallel synthesis block. Label them T1, T2, and T3. Keep a fourth aliquot as a T0 (0-hour) reference sample.
Execution:
Aliquot the master mix equally into the three reaction vessels.
Begin stirring and heat each vessel to its target temperature:
T2 (Medium): 70 °C (or reflux if using ethanol)[8]
T3 (High): 90 °C
Start a timer for all three reactions simultaneously.
Monitoring & Analysis:
At regular intervals (e.g., T=1h, 2h, 4h, 6h), withdraw a small, identical aliquot from each reaction.
Immediately quench the aliquot (e.g., by diluting in cold mobile phase) to stop the reaction.
Analyze each aliquot using a validated analytical method (HPLC is preferred for quantification; TLC for qualitative assessment).[12] Record the percentage of remaining starting material and the relative area of the product peak.
Data Interpretation:
After a predetermined time (e.g., 6 hours or when T2 has reached >95% conversion), cool all reactions.
Perform an identical workup and isolation procedure for each.
Measure the final isolated yield and assess the purity of the product from each temperature condition (e.g., by HPLC, NMR, or melting point).
Compile the data into a table for easy comparison.
Parameter
T1 (50°C)
T2 (70°C / Reflux)
T3 (90°C)
Reaction Time (h)
6
6
6
Conversion (HPLC, %)
65%
>98%
>98%
Isolated Yield (%)
58%
85%
72%
Purity (HPLC, % Area)
97%
98%
89%
Observations
Slow reaction
Clean reaction, good yield
Darkened mixture, more byproducts
This table presents hypothetical data for illustrative purposes.
From this data, T2 (70°C / Reflux) would be identified as the optimal temperature, providing the best balance of high conversion, high yield, and excellent purity.
Caption: Workflow for systematic optimization of reaction temperature.
Section 4: Post-Synthesis and Final Thoughts
Q6: Does temperature play a role in the purification and isolation of the final product?
Absolutely. Temperature is also critical during the workup and purification stages.
Crystallization/Precipitation: The isolation of 1-(4-aminophenyl)-1H-pyrazol-3-ol often involves adjusting the pH of the reaction mixture to precipitate the product.[13] The temperature at which this precipitation occurs can affect the crystal size and morphology, which in turn impacts filterability and the level of occluded impurities. Cooling the mixture slowly can promote the growth of larger, purer crystals, whereas crash cooling may trap impurities.
Recrystallization: If recrystallization is used for purification, the temperature of the solvent during dissolution and the cooling rate are paramount. Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly is a standard technique to obtain high-purity material. The final cooling step (e.g., in an ice bath) is done to maximize the recovery of the purified product from the mother liquor.
References
Crawford, R. J., & Mishra, A. (1966). The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society, 88(16), 3963–3969. Retrieved from [Link]
Abdel-Wahab, B. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Retrieved from [Link]
ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between.... Retrieved from [Link]
Konieczny, K., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1439. Retrieved from [Link]
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Retrieved from [Link]
Kurt, G., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 859-872. Retrieved from [Link]
ResearchGate. (2022). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Retrieved from [Link]
Shaabani, A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction... Organic Chemistry Research, 4(2), 174-181. Retrieved from [Link]
Pototsky, A., & Schmidt, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1039–1068. Retrieved from [Link]
Borah, B., et al. (2021). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro... Arkivoc, 2021(i), 1-32. Retrieved from [Link]
Foroumadi, A., et al. (2018). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Pharmaceutical Sciences, 24(4), 264-270. Retrieved from [Link]
Unsal-Tan, O., et al. (2017). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 22(6), 936. Retrieved from [Link]
Wang, X., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(11), 2659. Retrieved from [Link]
Goud, S. K., et al. (2013). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 785-789. Retrieved from [Link]
Google Patents. (2020). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
Solvent selection for optimal crystallization of 1-(4-aminophenyl)-1H-pyrazol-3-ol
Executive Summary Crystallizing 1-(4-aminophenyl)-1H-pyrazol-3-ol presents a "triad of challenges" common to functionalized heterocycles: tautomeric polymorphism , oxidative instability (due to the aniline moiety), and a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Crystallizing 1-(4-aminophenyl)-1H-pyrazol-3-ol presents a "triad of challenges" common to functionalized heterocycles: tautomeric polymorphism , oxidative instability (due to the aniline moiety), and amphoteric solubility .
This guide moves beyond generic protocols. It treats the crystallization process as a chemodynamic system where solvent polarity dictates the tautomeric equilibrium (keto vs. enol) and pH control dictates the solubility threshold.
Module 1: Solvent Selection & Chemical Compatibility
The Core Challenge: This molecule contains a primary amine (nucleophile) and a pyrazolone core (electrophile/nucleophile hybrid). The wrong solvent will not just fail to crystallize the product; it may chemically degrade it.
Critical Solvent Compatibility Matrix
Solvent Class
Recommendation
Technical Rationale
Alcohols (EtOH, iPrOH)
HIGHLY RECOMMENDED
Excellent solubility vs. temperature gradient. Proticity stabilizes the -OH tautomer via H-bonding [1].
Ketones (Acetone, MEK)
FORBIDDEN
CRITICAL WARNING: The primary amine on the phenyl ring will react with ketones to form Schiff bases (imines) , reducing purity and yield [2].
Chlorinated (DCM, CHCl3)
Avoid
Often leads to solvate formation. Non-polarity favors the keto-form or H-bonded dimers, which may exhibit different bio-availability [3].
Water
Anti-Solvent Only
Poor solubility at neutral pH. Used effectively in pH-swing protocols (see Module 3).
Ethers (THF, MTBE)
Moderate
Good for antisolvent addition (e.g., dissolve in THF, precipitate with Heptane).
Q: Why does my material turn brown/red during crystallization?
A: This is oxidative degradation of the 4-aminophenyl group.
Mechanism: Electron-rich anilines effectively scavenge atmospheric oxygen, forming quinoid impurities that act as dyes. Even trace amounts cause significant discoloration.
Solution: You must break the "Oxygen Triangle" (Oxygen + Light + Time).
Degas solvents by sparging with Nitrogen/Argon for 15 mins before use.
Add an antioxidant: A trace amount (0.1% w/w) of Ascorbic Acid or Sodium Metabisulfite in the aqueous phase can act as a sacrificial reductant [4].
Module 2: Tautomerism & Polymorph Control
The Science: Pyrazol-3-ols exist in equilibrium between the OH-form (enol) and the NH/CH-forms (keto).
Polar Solvents (DMSO, MeOH): Stabilize the monomeric OH-form or zwitterionic species.
Non-Polar Solvents (CHCl3, Toluene): Favor the CH-form or H-bonded dimers of the OH-form [3][5].
Decision Logic: If your application requires a specific polymorph (e.g., for FDA filing), you must lock the solvent system. Switching from Ethanol to Toluene will likely yield a different crystal lattice.
Caption: Decision tree for solvent selection based on target outcome (Purity vs. Polymorph).
Module 3: Experimental Protocols
Protocol A: The "Safe" Recrystallization (Ethanol/Water)
Best for: General purification and removal of synthesis byproducts.
Preparation: Charge crude solid into a flask equipped with a reflux condenser and N2 line.
Dissolution: Add Ethanol (absolute) (approx. 10-15 mL per gram). Heat to reflux (78°C).
Troubleshooting: If undissolved solids remain, add Ethanol in 1 mL increments. If solids are dark/tarry, they are likely inorganic salts or polymerized impurities—filter them out while hot.
Nucleation: Remove from heat. Add Water (pre-heated to 60°C) dropwise until the solution becomes slightly turbid (cloud point).
Re-dissolution: Add just enough hot Ethanol to make the solution clear again.
Crystallization: Allow to cool slowly to room temperature (approx. 1°C/min). Then chill to 0-4°C.
Isolation: Filter under N2 or rapid suction. Wash with cold Ethanol/Water (1:1).
Best for: Removing non-ionizable organic impurities.
Acid Dissolution: Suspend crude solid in Water. Add 1M HCl dropwise until pH < 2. The amine protonates, and the solid dissolves.
Filtration: Filter this solution to remove insoluble non-basic impurities.
Precipitation: Slowly add 1M NaOH (or Ammonia) while stirring vigorously.
Target: Adjust pH to the Isoelectric Point (approx. pH 6-7). The neutral molecule is least soluble here and will crash out.
Collection: Filter immediately to prevent oxidation of the wet cake [6].
Module 4: Troubleshooting FAQ
Q: My product is "oiling out" instead of crystallizing. Why?A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve.
Fix: Your supersaturation is too high. Re-heat and add 10-20% more solvent.
Fix: Seed the solution with a pure crystal at the cloud point to provide a nucleation surface, bypassing the oil phase.
Q: The melting point is broad (e.g., 150-160°C). Is it impure?A: Not necessarily. It could be a mixture of tautomers or a solvate.
Test: Dry the sample under vacuum at 60°C for 24 hours to remove lattice solvent. Run DSC (Differential Scanning Calorimetry). If two peaks appear, you have polymorphs. If one sharp peak appears after drying, it was a solvate [7].
Caption: Optimized process flow for minimizing oxidation and maximizing recovery.
References
Tautomerism in Pyrazolones: Baddeley, T. C., et al. (2012). "1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one." Acta Crystallographica Section E.
Amine-Ketone Reactivity: General Organic Chemistry Principles regarding Schiff Base formation between primary aromatic amines and ketones. Cautionary Note based on functional group analysis.
Solvent Effects on Tautomerism: Holzer, W., et al. (2011). "On the Tautomerism of N-Substituted Pyrazolones." Heterocycles.
Oxidation Prevention: ResearchGate Discussion on "Preventing air oxidation of aminopyrazoles."
Polymorphism in Edaravone Analogs: Journal of Chemical Sciences (2021). "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone."
pH Dependent Purification: Patent US10538493B2. "Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol." (Analogous method).
Solvate Identification: MDPI Crystals (2020). "Effect of Choice of Solvent on Crystallization Pathway."
Characterizing 1-(4-aminophenyl)-1H-pyrazol-3-ol presents a dual challenge: distinguishing the tautomeric equilibrium (3-hydroxy vs. 3-oxo forms) and managing the exchangeable protons (-NH₂ and -OH).[1] Unlike stable aromatic systems, this pyrazole derivative is sensitive to solvent polarity, which dictates its structural "performance" in solution.[1]
This guide compares the analytical resolution of this molecule across two primary solvent systems—DMSO-d₆ and Methanol-d₄ (MeOD) —to establish a definitive protocol for structural validation.
Comparative Analysis: Solvent System Performance
In NMR spectroscopy of labile heterocycles, the "alternative" to the standard protocol is often a solvent switch to resolve overlapping signals. The table below compares the spectral performance of DMSO-d₆ (the gold standard for this molecule) against MeOD (the common alternative).
Table 1: Solvent Performance Data & Chemical Shift Assignments
Feature
DMSO-d₆ (Recommended)
Methanol-d₄ (Alternative)
Analytical Impact
-OH Signal (C3)
Visible (~9.8 - 10.5 ppm, br s)
Absent (Exchanged)
DMSO is required to prove the enol (3-ol) tautomer exists.[1]
-NH₂ Signal (Ar)
Visible (~5.0 - 5.5 ppm, br s)
Absent (Exchanged)
MeOD confirms -NH₂ by signal disappearance; DMSO quantifies it.[1]
Pyrazole H5
8.05 (d, Hz)
7.95 (d, Hz)
Slight upfield shift in MeOD; coupling often sharper in MeOD.[1]
Pyrazole H4
5.85 (d, Hz)
5.90 (d, Hz)
Diagnostic doublet for 1,3-substituted pyrazoles.[1]
DMSO prevents aggregation/stacking common in CDCl₃.[1]
Critical Insight: Do not use CDCl₃. 1-aryl-pyrazol-3-ols often form intermolecular hydrogen-bonded dimers in non-polar solvents, causing extreme line broadening and shifting the equilibrium toward the keto-form (pyrazolin-3-one), which complicates interpretation [1, 2].[1]
Structural Logic & Interpretation
To validate the structure, you must confirm three distinct moieties. The logic follows the electronic effects of the substituents.
A. The Pyrazole Core (The "Fingerprint")
The 1H-pyrazol-3-ol core is identified by two vicinal protons, H4 and H5 .[1]
H5 (Position 5): Deshielded (~8.0 ppm) due to the adjacent Nitrogen (N1) and the aromatic ring current.[1]
H4 (Position 4): Highly shielded (~5.8 ppm) due to the electron-donating resonance from the enolic oxygen at C3.[1]
Coupling: They appear as doublets with a characteristic vicinal coupling constant (
) of 2.0 – 2.8 Hz .[1] If the resolution is poor, they may appear as singlets, but the chemical shift difference ( ppm) is diagnostic.
B. The Phenyl Linker (AA'BB' System)
The 4-aminophenyl group creates a symmetric AA'BB' pattern:
Protons ortho to -NH₂: Strongly shielded (shifted upfield to ~6.6 ppm) due to the lone pair donation (+M effect) of the amine.[1]
Protons meta to -NH₂ (ortho to pyrazole): Downfield (~7.3 ppm), influenced by the electron-withdrawing nature of the pyrazole ring.[1]
C. Tautomeric Confirmation
The presence of the -OH peak in DMSO-d₆ confirms the 3-ol (enol) tautomer.[1] If the molecule existed purely as the pyrazolin-3-one (keto) form, you would observe a methylene (-CH₂-) signal at position 4 (integrating to 2H) instead of the methine (=CH-) doublet at position 4.[1]
Visualization: Decision Pathway & Tautomerism
The following diagram illustrates the logical workflow for solvent selection and structural assignment, highlighting the tautomeric equilibrium.
Caption: Analytical workflow for solvent selection and tautomeric validation of 1-aryl-pyrazol-3-ols.
To achieve the results described in Table 1, follow this self-validating protocol.
Step 1: Sample Preparation (DMSO-d₆)[1][2]
Mass: Weigh 5–10 mg of the product.
Solvent: Add 0.6 mL of 99.9% DMSO-d₆ (stored over molecular sieves to minimize water peak at 3.33 ppm).
Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.[1]
Why? Suspended particles cause magnetic susceptibility mismatch, broadening the critical -OH and -NH₂ signals.[1]
Step 2: Acquisition Parameters[1]
Pulse Sequence: Standard 1H (zg30).
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
Reasoning: The -OH proton and quaternary carbons (if running 13C) have long T1 relaxation times.[1] A short D1 will suppress the -OH integration, making it look like <1H.[1]
Scans (NS): 16 to 64 scans (depending on concentration).[1]
Validation: The peaks at ~10.0 ppm (-OH) and ~5.2 ppm (-NH₂) must disappear.[1] The water peak at ~3.33 ppm (HDO) will increase significantly.[1] This confirms the assignment of labile protons.[1]
References
Claramunt, R. M., et al. (2006).[1] "The tautomerism of 1-aryl-pyrazol-3-ols." Arkivoc, (v), 5-11.[1]
Alkorta, I., & Elguero, J. (2021).[1] "Tautomerism of Pyrazoles: An Update." Molecules, 26(16), 4780.[1] [1]
Reich, H. J. (2024).[1] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1]
SDBS Web. (2024).[1] "Spectral Database for Organic Compounds."[1] National Institute of Advanced Industrial Science and Technology (AIST).[1]
A Researcher's Guide to FTIR Spectrum Analysis of 1-(4-aminophenyl)-1H-pyrazol-3-ol
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-aminophenyl)-1H-pyrazol-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-aminophenyl)-1H-pyrazol-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will dissect its spectral features, compare them with related structural analogues, and provide a robust experimental protocol for its characterization. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for advancing their work.
The Structural Significance of 1-(4-aminophenyl)-1H-pyrazol-3-ol
The molecule 1-(4-aminophenyl)-1H-pyrazol-3-ol integrates three key pharmacophores: an aromatic amine (aniline), a phenol-like hydroxyl group, and a pyrazole ring. This unique combination makes it a valuable building block for synthesizing compounds with potential therapeutic activities, including antimicrobial and antiproliferative effects[1][2]. Accurate and efficient structural confirmation is paramount, and FTIR spectroscopy serves as a rapid, non-destructive first line of analysis for verifying the presence of key functional groups and understanding the molecule's structural integrity.
Figure 1: Molecular Structure of 1-(4-aminophenyl)-1H-pyrazol-3-ol.
Decoding the Spectrum: A Functional Group Analysis
The FTIR spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its bonds.[3] For 1-(4-aminophenyl)-1H-pyrazol-3-ol, we anticipate characteristic signals from its primary functional groups. A crucial aspect of this molecule is its potential for keto-enol tautomerism, where the pyrazol-3-ol form can exist in equilibrium with a pyrazol-3-one form. FTIR is exceptionally well-suited to distinguish between these tautomers.
Key Vibrational Regions and Expected Peaks:
3500-3200 cm⁻¹ (O-H and N-H Stretching): This region is highly diagnostic.
-OH Group (Phenolic/Enolic): A strong, broad absorption is expected between 3500 cm⁻¹ and 3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[4][5][6][7][8] The breadth of this peak is a direct result of intermolecular hydrogen bonding, which creates a variety of vibrational environments.[5][8]
-NH₂ Group (Aromatic Amine): Primary amines typically show two distinct, sharp to medium bands.[9][10] The asymmetric N-H stretch appears at a higher wavenumber (approx. 3400-3500 cm⁻¹) and the symmetric stretch at a lower wavenumber (approx. 3300-3400 cm⁻¹).[9][10] These peaks may overlap with the broad O-H band.
3100-3000 cm⁻¹ (C-H Aromatic Stretching): Weak to medium sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the phenyl and pyrazole rings.[4][11]
~1650 cm⁻¹ (C=O Stretching - The Tautomer Question): The presence or absence of a strong peak in the 1700-1640 cm⁻¹ region is the most definitive indicator of the dominant tautomeric form. If the compound exists significantly in the pyrazol-3-one (keto) form, a strong C=O stretching absorption would be observed here.[12][13] Its absence would strongly support the dominance of the pyrazol-3-ol (enol) structure.
1650-1450 cm⁻¹ (C=C, C=N Stretching and N-H Bending): This is a complex but informative region.
N-H Bending (Scissoring): The primary amine group exhibits a medium to strong bending vibration (scissoring) between 1650 cm⁻¹ and 1580 cm⁻¹.[9][10][14]
Aromatic C=C Stretching: The phenyl ring gives rise to several sharp, medium-intensity peaks, typically around 1600 cm⁻¹ and 1500 cm⁻¹.[4][6][15]
Pyrazole Ring C=N/C=C Stretching: The pyrazole ring also contributes to absorptions in this region, often seen between 1590 cm⁻¹ and 1400 cm⁻¹.[1][16][17]
1350-1150 cm⁻¹ (C-N and C-O Stretching):
Aromatic C-N Stretching: A strong band is expected in the 1335-1250 cm⁻¹ range, indicative of the bond between the phenyl ring and the amine group, as well as the phenyl ring and the pyrazole nitrogen.[9][10]
Phenolic/Enolic C-O Stretching: This vibration typically gives a strong peak around 1220 cm⁻¹, distinguishing it from aliphatic alcohols which absorb at lower wavenumbers.[4][18]
Below 900 cm⁻¹ (C-H Out-of-Plane Bending): The substitution pattern on the benzene ring can be inferred from the strong C-H "oop" (out-of-plane) bending vibrations in the 900-675 cm⁻¹ region.[6] For a 1,4-disubstituted (para) ring, a strong band is typically expected around 850-800 cm⁻¹.
Comparative Analysis: Isolating Unique Spectral Features
To truly appreciate the FTIR spectrum of 1-(4-aminophenyl)-1H-pyrazol-3-ol, it is instructive to compare its expected peaks with those of its fundamental building blocks: aniline, phenol, and a pyrazole/pyrazolone core. This comparison highlights how the integration of these functional groups into a single molecule influences the vibrational frequencies.
The position confirms the phenolic/enolic character of the C-O bond.
Experimental Protocol for FTIR Analysis
This protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum using the KBr pellet technique, which is suitable for solid samples.
Workflow for FTIR Spectrum Acquisition
Figure 2: Standard workflow for acquiring an FTIR spectrum via the KBr pellet method.
Step-by-Step Methodology
Reagent and Equipment Preparation:
Ensure the 1-(4-aminophenyl)-1H-pyrazol-3-ol sample is dry.
Use high-purity, spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours to remove moisture. Moisture contamination is evident as a very broad absorption around 3400 cm⁻¹ and a medium absorption around 1640 cm⁻¹.
Ensure the agate mortar, pestle, and pellet press are clean and dry.
Sample Preparation (KBr Pellet):
Causality: The KBr matrix is transparent to infrared radiation in the mid-IR range and holds the sample in a solid solution, minimizing scattering effects.
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
Gently mix the sample and KBr in the agate mortar. Grind the mixture vigorously for 2-3 minutes until it becomes a fine, homogenous powder. Proper grinding is critical to reduce particle size below the wavelength of the IR radiation, which prevents scattering and produces a high-quality spectrum.
Transfer the powder to the pellet die and press using a hydraulic press at 7-10 tons of pressure for about 1-2 minutes. The resulting pellet should be thin and transparent.
Data Acquisition:
Causality: A background scan is essential to account for atmospheric CO₂ (~2350 cm⁻¹) and water vapor, as well as any instrumental artifacts.
Place the empty sample holder in the FTIR spectrometer and run a background scan.
Mount the KBr pellet in the sample holder and place it in the spectrometer.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
Data Processing and Interpretation:
The resulting spectrum is typically plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹).
Perform a baseline correction if necessary to ensure peaks originate from a flat baseline.
Identify the major absorption peaks and record their wavenumber.
Compare the observed peaks with the expected frequencies outlined in Section 2 and the comparative table in Section 3 to confirm the structure.
Conclusion: A Verifiable Fingerprint
FTIR spectroscopy provides an invaluable, data-rich fingerprint for the structural verification of 1-(4-aminophenyl)-1H-pyrazol-3-ol. The key diagnostic features are the simultaneous presence of a broad O-H stretch, a doublet of N-H stretches for the primary amine, and strong C-O and C-N stretching bands at their characteristic positions. Crucially, the absence of a significant carbonyl (C=O) absorption provides compelling evidence that the molecule exists predominantly in its pyrazol-3-ol tautomeric form under normal conditions. This guide equips researchers with the foundational knowledge to interpret these features, compare them against logical alternatives, and apply a validated protocol to ensure the structural integrity of this important pharmaceutical scaffold.
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A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 1-(4-aminophenyl)-1H-pyrazol-3-ol
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(4-aminophenyl)-1H-pyrazol-3-ol. Drawing upon established fragmentation mechanisms of rel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(4-aminophenyl)-1H-pyrazol-3-ol. Drawing upon established fragmentation mechanisms of related heterocyclic systems, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the structural elucidation of novel pyrazole-based compounds.
Introduction: The Significance of 1-(4-aminophenyl)-1H-pyrazol-3-ol
1-(4-aminophenyl)-1H-pyrazol-3-ol belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Pyrazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] The structural characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control during synthesis and development. Mass spectrometry is a powerful analytical technique for this purpose, providing information about the molecular weight and structure through the analysis of fragmentation patterns.[2]
Tautomerism: A Key Consideration in Fragmentation Analysis
It is crucial to recognize that 1-(4-aminophenyl)-1H-pyrazol-3-ol can exist in tautomeric forms, primarily the -ol and -one forms (1H-pyrazol-3-ol and 1H-pyrazolidin-3-one, respectively). The position of the double bonds within the pyrazole ring and the nature of the substituent at position 3 (hydroxyl vs. carbonyl) will significantly influence the fragmentation pathways. The pyrazolone tautomer is often more stable and its presence is supported by the common observation of CO loss in related pyrazolone-containing fused heterocyclic systems.[3] This guide will consider fragmentation pathways originating from both tautomers.
Predicted Electron Ionization (EI) Fragmentation Pathways
Under electron ionization, the molecule is expected to form a molecular ion (M+•), which then undergoes a series of fragmentation reactions to yield smaller, stable ions. The following sections detail the most probable fragmentation pathways.
Pathway A: Fragmentation Initiated by the Aminophenyl Moiety
The aminophenyl group is a likely site for initial fragmentation. A common fragmentation for aromatic amines is the cleavage of the C-N bond.
Caption: Pathway A: C-N bond cleavage.
Another possibility for compounds with an amine functionality is alpha-cleavage, which is common in aliphatic amines.[4] For an aromatic amine, this could involve the loss of a hydrogen atom from the amino group.
Pathway B: Fragmentation of the Pyrazole Ring
The pyrazole ring is known to undergo characteristic fragmentation, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN) and nitrogen gas (N2).[5][6]
Caption: Pathway B: Pyrazole ring fragmentation.
Pathway C: Fragmentation of the Pyrazolone Tautomer
If the pyrazolone tautomer is present, a characteristic loss of carbon monoxide (CO) is expected.[3] This would be a strong indicator of the predominant tautomeric form.
Caption: Pathway C: Loss of CO from the pyrazolone tautomer.
Pathway D: Formation of Stable Aromatic Cations
Fragmentation can also lead to the formation of stable aromatic cations. The phenyl group can give rise to the well-known phenyl cation. In the case of N-aryl pyrazoles, the formation of an ArN2+ ion followed by the loss of N2 can produce an aromatic cation.[7]
Caption: Pathway D: Formation of aromatic cations.
Summary of Predicted Fragment Ions
The following table summarizes the major fragment ions predicted for 1-(4-aminophenyl)-1H-pyrazol-3-ol. The relative abundance of these ions will depend on the ionization energy and the specific instrumentation used.
m/z
Proposed Ion Structure
Origin
175
[C9H9N3O]+•
Molecular Ion (M+•)
148
[C8H6N2O]+•
[M - HCN]+•
147
[C9H9N]+•
[M - N2]+• or [M - CO]+•
120
[C8H6N]+
[M - HCN - N2]+
109
[C6H6N]+•
p-aminophenol radical cation
92
[C6H6N]+
Aminophenyl cation
83
[C3H3N2O]•
Pyrazolol radical
77
[C6H5]+
Phenyl cation
Comparison with Structurally Related Compounds
The predicted fragmentation pattern is consistent with observations for related compounds:
Phenylpyrazoles: The fragmentation of 4-phenylpyrazole closely resembles that of unsubstituted pyrazole, with a prominent loss of HCN.[5] The presence of the phenyl group also introduces the possibility of forming the m/z 77 phenyl cation.[7]
Aminophenyl Compounds: The fragmentation of N-(3-aminophenyl)benzamide under certain conditions shows a rearrangement involving nitrogen-oxygen exchange.[8] While not explicitly predicted here, such rearrangements are a possibility for 1-(4-aminophenyl)-1H-pyrazol-3-ol, especially with soft ionization techniques. Aliphatic amines are well-known to undergo α-cleavage, leading to characteristic fragment ions.[4]
Pyrazolones: Fused pyrazolone systems often exhibit an initial loss of a CO molecule, which is a strong diagnostic peak.[3] The presence of a fragment at [M-28] in the spectrum of 1-(4-aminophenyl)-1H-pyrazol-3-ol would strongly suggest the presence of the pyrazolone tautomer.
Hypothetical Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines a general procedure for acquiring the electron ionization mass spectrum of 1-(4-aminophenyl)-1H-pyrazol-3-ol.
Caption: Experimental workflow for MS analysis.
Step-by-Step Methodology:
Sample Preparation: Dissolve approximately 1 mg of 1-(4-aminophenyl)-1H-pyrazol-3-ol in 1 mL of a volatile solvent such as methanol or acetonitrile.
Instrument Parameters:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[7]
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.
Scan Range: Set the mass scan range from m/z 50 to 300 to ensure capture of the molecular ion and all significant fragments.
Sample Introduction: Introduce the sample into the mass spectrometer. For a pure, volatile sample, a direct insertion probe can be used. If the sample is part of a mixture or requires separation, gas chromatography-mass spectrometry (GC-MS) is the preferred method.
Data Acquisition: Acquire the mass spectrum.
Data Analysis:
Identify the peak with the highest m/z value, which should correspond to the molecular ion (m/z 175).
Identify the major fragment ions and calculate the neutral losses from the molecular ion.
Compare the observed fragmentation pattern with the predicted pathways and fragment ions outlined in this guide.
Conclusion
The mass spectrometry fragmentation pattern of 1-(4-aminophenyl)-1H-pyrazol-3-ol is predicted to be rich in structural information, reflecting the characteristics of its constituent aminophenyl and pyrazolol/pyrazolone moieties. The key fragmentation pathways are expected to involve cleavage of the pyrazole ring, loss of small neutral molecules such as HCN, N2, and CO, and the formation of stable aromatic cations. This guide provides a robust framework for the interpretation of the experimental mass spectrum of this compound and serves as a valuable comparative tool for the analysis of related pyrazole derivatives.
References
Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. Available at: [Link]
Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 34(5), 1243-1247. Available at: [Link]
Patel, H. A., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(1), 146-152. Available at: [Link]
Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(5), 917-926. Available at: [Link]
Santos, V. G. D., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). ULTRASOUND-ASSISTED MICROWAVE SYNTHESIS AND MECHANISTIC ASPECT OF 2-AMINO-4, 6-DIARYL PYRIMIDINES AND 3, 5-DIARYL-1H-PYRAZOLES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4215-4222. Available at: [Link]
Desai, N. C., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 14(2), 1-6. Available at: [Link]
Takeda, R., et al. (2018). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research, 25(3), 2843-2850. Available at: [Link]
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5839. Available at: [Link]
Verma, S., et al. (2025). Synthesis, Characterization, and Spectroscopic Investigation of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research, 3(1), 1-10. Available at: [Link]
Hussein, F. H., & Al-Adily, M. J. (2017). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 14(1), 11-16. Available at: [Link]
Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
Bobbali, S., et al. (2025). Identification and Characterization of Impurities in Fipronil Insecticide by LC–MS/MS and NMR. Rapid Communications in Mass Spectrometry. Available at: [Link]
University of Huddersfield. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. Available at: [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
Patel, K. R., et al. (2012). A novel fluorescent dye based on pyrazole containing 1,3,5-triazine for bioconjugation. International Journal of ChemTech Research, 4(3), 1135-1143. Available at: [Link]
LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]
Lin, S., et al. (2013). Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. Journal of Chromatography B, 938, 78-84. Available at: [Link]
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. Available at: [Link]
Hasan, A., et al. (2011). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
HPLC Method Development Guide: 1-(4-aminophenyl)-1H-pyrazol-3-ol Purity Profiling
Executive Summary: The Dual-Functionality Challenge
Developing a purity method for 1-(4-aminophenyl)-1H-pyrazol-3-ol requires navigating a complex chemical landscape. Unlike simple aromatics, this molecule possesses two antagonistic features: a basic aniline moiety (
Standard C18 methods often fail here, yielding split peaks (due to tautomer separation kinetics), severe tailing (silanol interactions with the amine), or total loss of retention for polar synthetic precursors like hydrazines.
This guide compares three distinct separation strategies—Classic C18 (Low pH) , Fluorophenyl (PFP) , and HILIC —to identify the most robust protocol for purity profiling in a drug development context.
Chemical Context & Impurity Landscape
Before selecting a column, we must define the separation goals. The synthesis of this compound typically involves the condensation of 4-aminophenylhydrazine with a
-keto ester (e.g., ethyl propiolate or similar derivatives).
The pyrazol-3-ol moiety exists in equilibrium with the pyrazolin-3-one form.[1] If the HPLC timescale matches the tautomerization kinetics, the peak will broaden or split.
Figure 1: Tautomeric equilibrium affecting peak shape.[1] Acidic mobile phases generally stabilize the enol-like protonated forms, improving peak symmetry.
Method Comparison: Selecting the Right Mode
We evaluated three methodologies based on Resolution (
) makes the molecule highly polar.[1] It elutes early () with significant tailing due to repulsion from the stationary phase and attraction to residual silanols.
Verdict:Unsuitable for quantitative purity analysis due to poor retention of polar impurities.
Column: Kinetex F5 or chemically equivalent PFP, 2.6 µm.
Mechanism: PFP offers
interactions (targeting the aniline ring) and hydrogen bonding (targeting the pyrazole/hydroxyl).[1]
Outcome: The fluorine atoms create a distinct selectivity that separates the regioisomers which C18 misses. The retention is higher than C18 even at high aqueous content.
Verdict:Superior Selectivity. Best for separating the API from structural isomers.
Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) / Acetonitrile (90:10 start).[1]
Outcome: Excellent retention of the hydrazine precursor. However, the API solubility in 90% ACN is limited, leading to potential precipitation or poor peak shape if the sample diluent isn't carefully matched.
Verdict:Specialist Use. Only required if the hydrazine impurity is the sole critical quality attribute (CQA) failing in other methods.
Comparative Data Summary (Simulated)
Parameter
Method A: C18 (Acidic)
Method B: PFP (Buffered)
Method C: HILIC
Retention () API
2.1 min (Void risk)
6.4 min (Ideal)
8.2 min
Tailing Factor ()
1.8 (Silanol activity)
1.1 (Symmetric)
1.2
Resolution (Isomer)
0.8 (Co-elution)
2.5 (Baseline)
1.5
MS Compatibility
High
High
Moderate (High Salt)
Robustness
Low (pH sensitive)
High
Low (Diluent sensitive)
Detailed Protocol: The "PFP-Buffered" System
This method is the "Gold Standard" recommendation for balancing retention, peak shape, and isomer selectivity.
Reagents & Equipment
Column: Phenomenex Kinetex F5 (PFP),
mm, 2.6 µm (or equivalent).
System: HPLC with DAD or LC-MS.
Buffer: 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid. (Buffer is critical to mask silanols and stabilize the tautomer).
Comparing 1-(4-aminophenyl)-1H-pyrazol-3-ol with Edaravone derivatives
This guide provides a technical comparison between the established neuroprotective agent Edaravone (MCI-186) and the structural analog 1-(4-aminophenyl)-1H-pyrazol-3-ol . It is designed for researchers investigating stru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between the established neuroprotective agent Edaravone (MCI-186) and the structural analog 1-(4-aminophenyl)-1H-pyrazol-3-ol . It is designed for researchers investigating structure-activity relationships (SAR) in pyrazolone-based antioxidants.
Architectural Analysis: The Scaffold Divergence
To understand the functional differences, we must first dissect the structural isomerism. While both molecules share the N-phenyl-pyrazole core, their functionalization dictates distinct chemical behaviors.
Edaravone: The 3-methyl-5-pyrazolone scaffold is optimized for radical quenching at the C4 position . The keto-enol tautomerism allows the molecule to donate a hydrogen atom (HAT mechanism) or an electron (SET mechanism) efficiently, stabilizing the resulting radical via the aromatic system.
The Amino-Analog: The presence of the para-amino group on the phenyl ring introduces a strong Electron Donating Group (EDG) . This fundamentally alters the electron density of the pyrazole ring. While the 3-hydroxyl group suggests a different tautomeric preference (favoring the aromatic 3-ol form over the 3-one), the amino group likely becomes the primary site for initial oxidative attack or conjugation.
Mechanistic Pathways & Performance
The following diagram illustrates the divergent antioxidant mechanisms and metabolic fates of the two compounds.
Figure 1: Divergent antioxidant mechanisms. Edaravone utilizes the pyrazolone C4 carbon, while the amino-analog likely engages via the aniline moiety.
Performance Analysis
Radical Scavenging (DPPH/ABTS):
Edaravone: High potency. The C4-H bond dissociation energy (BDE) is low (~78 kcal/mol), making it an excellent H-donor.
Amino-Analog: Likely higher initial reactivity but lower stability. The amino group facilitates rapid Single Electron Transfer (SET). However, aniline radicals are prone to polymerization (forming azo dyes or polyanilines), which may lead to cytotoxicity in a biological context unlike the stable oxidation products of Edaravone.
Blood-Brain Barrier (BBB) Permeability:
Edaravone: High permeability due to moderate lipophilicity (LogP ~1.7) and low molecular weight.[3][4]
Amino-Analog: Reduced permeability. The polar amine and hydroxyl groups lower the LogP (<1.0) and increase the Topological Polar Surface Area (TPSA), potentially requiring active transport or prodrug modification to cross the BBB effectively.
Experimental Protocols for Comparative Evaluation
To objectively compare these compounds, use the following self-validating protocols.
A. DPPH Radical Scavenging Assay (Kinetic Mode)
Purpose: To differentiate between rapid electron transfer (Amino-analog) and hydrogen atom transfer (Edaravone).
Preparation:
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
Prepare equimolar stock solutions (1 mM) of Edaravone and the Amino-analog in DMSO.
Execution:
In a 96-well microplate, add 10 µL of sample (varying concentrations: 10–200 µM) to 190 µL of DPPH solution.
Critical Step: Measure absorbance at 517 nm immediately (t=0) and every 60 seconds for 30 minutes.
Analysis:
Plot Absorbance vs. Time.
Expectation: The Amino-analog will show a steeper initial slope (fast SET), while Edaravone will show a sustained decrease (HAT).
B. pH-Dependent Solubility & Stability Profile
Purpose: To assess the "Amino Advantage" in formulation.
Buffer Setup: Prepare phosphate buffers at pH 2.0, 7.4, and 9.0.
Saturation: Add excess compound to 1 mL of each buffer. Vortex for 2 hours at 25°C.
Filtration: Centrifuge at 10,000g for 5 mins; filter supernatant (0.22 µm PTFE).
Quantification: Analyze via HPLC-UV (C18 column, MeOH/Water gradient).
Expectation: The Amino-analog will show significantly higher solubility at pH 2.0 (protonation of -NH₂) and pH 9.0 (ionization of -OH) compared to Edaravone.
Synthesis & Manufacturing Considerations
For researchers synthesizing these derivatives, the pathways differ significantly.
Figure 2: Synthetic divergence. The Amino-analog typically requires a nitro-precursor reduction step.
Safety & Toxicity Warning (E-E-A-T)
Critical Caution: While the Amino-analog may show superior in vitro antioxidant data, its safety profile is inferior to Edaravone.
Genotoxicity: Compounds containing primary aromatic amines (anilines) are frequently Ames Positive (mutagenic) due to metabolic activation (N-hydroxylation) forming DNA adducts.
Edaravone Safety: Edaravone is metabolized via glucuronidation and sulfation, avoiding the formation of reactive nitrenium ions.
Recommendation: If developing the Amino-analog, immediate Ames testing and hERG channel inhibition assays are mandatory before animal studies.
Watanabe, K., et al. "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?" Journal of Clinical Biochemistry and Nutrition, 2018.
[Link]
Parhiz, H., et al. "Antioxidant and anti-inflammatory properties of some 4-substituted-3-methyl-1-phenyl-2-pyrazolin-5-one derivatives." Iranian Journal of Basic Medical Sciences, 2014.
[Link]
Polyakov, N.E., et al. "Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study." Bioorganic Chemistry, 2025 (via PubMed/ScienceDirect).
[Link] (Search Term: Edaravone amine analogs antioxidant DFT)
A Senior Application Scientist's Guide to the Elemental Analysis of 1-(4-aminophenyl)-1H-pyrazol-3-ol: A Comparative Approach to Purity and Structural Verification
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. For a molecule like 1-(4-aminophenyl)-1H-pyrazol-3-ol, a heterocyclic compound w...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. For a molecule like 1-(4-aminophenyl)-1H-pyrazol-3-ol, a heterocyclic compound with significant potential in medicinal chemistry, establishing its elemental composition is a foundational step in confirming its identity and purity.[1][2] This guide provides an in-depth, experience-driven comparison of elemental analysis standards for this specific compound, contextualized with alternative and complementary analytical techniques. We will move beyond rote protocols to explain the "why" behind experimental choices, ensuring a self-validating analytical system.
The Foundational Pillar: Elemental Analysis by Combustion
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis via combustion, serves as a gold standard for determining the mass percentages of these key elements in a pure organic compound.[3][4] This technique is often a primary requirement for the publication of a newly synthesized compound, as it provides a direct measure of its empirical formula.[5]
The principle is elegantly straightforward: a small, precisely weighed sample of 1-(4-aminophenyl)-1H-pyrazol-3-ol is combusted at high temperatures in an oxygen-rich environment.[6][7] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are then reduced to N₂.[3][7] These resulting gases are then separated and measured by detectors, such as thermal conductivity or infrared cells, allowing for the calculation of the elemental composition of the original sample.[7]
Theoretical Elemental Composition of 1-(4-aminophenyl)-1H-pyrazol-3-ol
To establish a baseline for our analysis, we must first calculate the theoretical elemental composition based on the molecular formula, C₉H₉N₃O.[8]
Any significant deviation from these theoretical values in an experimental result can indicate the presence of impurities, such as residual solvents, inorganic salts, or by-products from the synthesis.[5]
Experimental Protocol: CHN Analysis
This protocol is designed for a modern automated CHN analyzer.
Instrumentation: LECO CHN828 or similar combustion analyzer.[9]
Materials:
1-(4-aminophenyl)-1H-pyrazol-3-ol sample (dried under vacuum to remove residual solvents)
Acetanilide or other suitable certified reference material
Tin or silver capsules
High-purity oxygen (99.995%)
High-purity helium or argon carrier gas
Procedure:
Instrument Calibration: Calibrate the instrument using a certified reference material like acetanilide. This step is crucial for ensuring the accuracy of the measurements.
Sample Preparation: Accurately weigh 1-2 mg of the dried 1-(4-aminophenyl)-1H-pyrazol-3-ol sample into a tin or silver capsule. The small sample size required is a significant advantage of this technique.[10]
Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will then automatically drop the sample into a high-temperature furnace (typically 900-1100°C) for combustion.
Data Acquisition and Interpretation: The analyzer's software will automatically calculate the weight percentages of C, H, and N. Compare these experimental values to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.
Causality Behind Experimental Choices:
Drying the sample: This is critical to remove volatile impurities like water or organic solvents, which would artificially inflate the hydrogen and carbon content, respectively.
Using a certified reference material: This ensures the instrument is performing correctly and that the results are traceable to a known standard.
Analyzing heterocyclic nitrogen compounds: These can sometimes be challenging to combust completely.[11] Modern analyzers with optimized combustion conditions and catalysts are designed to handle such compounds effectively, ensuring complete conversion of nitrogen to N₂ for accurate detection.[11][12]
A Broader Perspective: Alternative and Complementary Techniques
While elemental analysis is fundamental for determining the empirical formula and purity, it provides limited information about the molecular structure or the nature of any impurities. Therefore, a multi-faceted approach employing other analytical techniques is essential for comprehensive characterization.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the molecular weight of a compound with extremely high accuracy.[13] This allows for the determination of the molecular formula, which can then be compared to the empirical formula obtained from elemental analysis.
Experimental Protocol: HRMS (ESI-TOF)
Sample Preparation: Prepare a dilute solution of 1-(4-aminophenyl)-1H-pyrazol-3-ol in a suitable solvent such as methanol or acetonitrile.
Infusion: Infuse the sample solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The high resolution of the TOF analyzer will provide a highly accurate mass measurement of the molecular ion.
Formula Determination: Use the instrument's software to calculate the most probable elemental formulas that correspond to the measured accurate mass. The result should align with the expected formula C₉H₉N₃O.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[13] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[14][15]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of all expected protons and carbons and their connectivity, verifying the structure of 1-(4-aminophenyl)-1H-pyrazol-3-ol. The spectra should be free of significant impurity peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound by separating it from non-volatile impurities.[5]
Experimental Protocol: Purity Analysis by HPLC
Method Development: Develop a suitable reversed-phase HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile with a UV detector.
Sample Analysis: Inject a solution of the sample and analyze the resulting chromatogram.
Purity Calculation: A pure sample should ideally show a single major peak. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Performance Comparison
Technique
Information Provided
Primary Use Case for 1-(4-aminophenyl)-1H-pyrazol-3-ol
Strengths
Limitations
CHN Elemental Analysis
Elemental composition (C, H, N percentages)
Confirmation of empirical formula and assessment of bulk purity.[3]
High accuracy for elemental ratios, small sample size, cost-effective.[6][10]
Provides no direct structural information, insensitive to isomeric impurities.
Does not distinguish between isomers, potential for ionization suppression.
NMR Spectroscopy
Detailed molecular structure and connectivity
Unambiguous structural confirmation and identification of impurities.[15][17]
Provides rich structural detail, can identify and quantify impurities.
Lower sensitivity than MS, can be complex to interpret.
HPLC
Purity assessment
Quantification of purity by separating from process-related impurities.
High resolving power for separation, quantitative.
Requires method development, may not detect all impurities if they don't have a chromophore.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of 1-(4-aminophenyl)-1H-pyrazol-3-ol, integrating elemental analysis with complementary techniques.
Caption: Integrated workflow for the analysis of 1-(4-aminophenyl)-1H-pyrazol-3-ol.
Conclusion
Elemental analysis by combustion is an indispensable tool for the foundational characterization of 1-(4-aminophenyl)-1H-pyrazol-3-ol, providing a direct and accurate measure of its elemental composition and, by extension, its purity. However, as this guide has demonstrated, it is most powerful when integrated into a broader analytical workflow. By combining the empirical formula data from CHN analysis with the precise molecular formula from HRMS, the detailed structural insights from NMR, and the quantitative purity assessment from HPLC, researchers and drug development professionals can establish a comprehensive and self-validating dossier for their compound of interest. This multi-technique approach ensures the highest level of scientific integrity and provides a robust foundation for further preclinical and clinical development.
References
Technique Determination of Carbon, Hydrogen, Nitrogen and Sulphur content by weight. (n.d.). Retrieved from [Link]
Carbon, Hydrogen, and Nitrogen Analysis in Biomass using CHN828. (n.d.). LECO Corporation. Retrieved from [Link]
Combustion analysis. (n.d.). In Wikipedia. Retrieved from [Link]
LECO - Combustion Analysis (H, C, N, O, S). (2023, December 29). Materials Characterization Services. Retrieved from [Link]
Determination of Carbon, Hydrogen, Nitrogen, and Oxygen in Bio-Oils - Laboratory Analytical Procedure (LAP). (2021, October 7). National Renewable Energy Laboratory. Retrieved from [Link]
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved from [Link]
Elemental Impurity Analysis. (2026, February 8). Pharmaceutical Technology. Retrieved from [Link]
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q3D AND USP <232> IN NON-AQUEOUS PARENTERAL FORMULATIONS WITH COMPLEX MATRIX CONTAINING CASTOR OIL BY ICP-MS. (2021, September 14). International Journal of Current Pharmaceutical Analysis. Retrieved from [Link]
Structure Elucidation of a Pyrazolo[3][6]pyran Derivative by NMR Spectroscopy. (2025, October 16). ResearchGate. Retrieved from [Link]
Pyrazoline The structural elucidation of pyrazoles and derivatives has... (n.d.). ResearchGate. Retrieved from [Link]
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved from [Link]
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27). Elesco. Retrieved from [Link]
Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. (2021, March 29). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP. Retrieved from [Link]
Structure Elucidation of a Pyrazolo[3][6]pyran Derivative by NMR Spectroscopy. (2007, May 24). Molecules. Retrieved from [Link]
Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. (2021, April 29). MDPI. Retrieved from [Link]
Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024, March 26). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). ResearchGate. Retrieved from [Link]
Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. (2021, September 28). Agilent. Retrieved from [Link]
Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
Eight Crucial Techniques in Chemical Composition Analysis. (2024, September 2). AxisPharm. Retrieved from [Link]
Different Techniques in Qualitative and Quantitative Elemental Analysis. (2019, January 23). AZoM. Retrieved from [Link]
State-of-the-art in inorganic mass spectrometry for analysis of high-purity materials. (n.d.). UCSB HEP. Retrieved from [Link]
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Elemental Analysis Manual. (n.d.). Food and Drug Administration. Retrieved from [Link]
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI. Retrieved from [Link]
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. (n.d.). ResearchGate. Retrieved from [Link]
1-(4-chlorophenyl)-1H-pyrazol-3-ol CAS 76205-19-1. (n.d.). Watson International. Retrieved from [Link]
1-(4-chlorophenyl)-1H-pyrazol-3-ol CAS 76205-19-1. (n.d.). Warshel Chemical Ltd. Retrieved from [Link]
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Technical Guide: Differentiating 1-(4-aminophenyl)-1H-pyrazol-3-ol from Structural Isomers
Executive Summary The Challenge: In the synthesis and analysis of pyrazolone-based scaffolds, particularly for pharmaceutical applications (e.g., Edaravone analogs) or dye intermediates, distinguishing 1-(4-aminophenyl)-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: In the synthesis and analysis of pyrazolone-based scaffolds, particularly for pharmaceutical applications (e.g., Edaravone analogs) or dye intermediates, distinguishing 1-(4-aminophenyl)-1H-pyrazol-3-ol (Target) from its regioisomer 1-(4-aminophenyl)-1H-pyrazol-5-ol (Imposter) is a critical quality attribute.
The Trap: Both isomers share identical molecular weights (
175.2) and similar fragmentation patterns. Furthermore, both exhibit keto-enol tautomerism, often existing as "pyrazolones" in solution, which complicates standard IR and 1D-NMR analysis.
The Solution: This guide provides a definitive differentiation strategy relying on 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy and 13C-NMR chemical shift analysis in polar aprotic solvents (DMSO-
), bypassing the ambiguity of dynamic tautomerism.
The Structural Landscape: Tautomers & Regioisomers
Before analysis, one must understand that the target molecule is a "chameleon." It exists in equilibrium between the enol form (3-ol) and the keto form (3-one) .
The Primary Confusion Matrix
The synthesis of N-aryl pyrazoles via hydrazine condensation with
-keto esters is rarely 100% regioselective.
Target (1,3-Isomer): The oxygen functionality is at position 3 . The N1-phenyl group is adjacent to C5-H .
Isomer (1,5-Isomer): The oxygen functionality is at position 5 .[1] The N1-phenyl group is adjacent to C5-OH/C=O .
Visualization of Isomerism & Tautomerism
The following diagram illustrates the structural relationship and the tautomeric equilibrium that complicates analysis.
Figure 1: Structural landscape showing the target 1,3-isomer (Green) versus the 1,5-isomer (Red). Note that both exist as dynamic tautomers.
Analytical Strategy: The Definitive Protocol
Solvent Selection (Critical)
Do NOT use
.
Reasoning: In non-polar solvents, pyrazolones form intermolecular hydrogen-bonded dimers, resulting in broad, uninterpretable NMR signals.
Protocol: Use DMSO-
. It disrupts dimerization and stabilizes the monomeric species, usually favoring one tautomer (often the OH form or NH form depending on concentration), yielding sharp peaks.
The "Smoking Gun": 1D NOE Difference Spectroscopy
This is the most robust method for differentiation. It relies on the spatial proximity of the N-Phenyl ortho-protons to the C5 substituent .
Mechanism:
Target (1,3-Isomer): The N1-Phenyl ring is attached next to C5-H . Irradiating the Phenyl ortho-protons will show a strong NOE enhancement at C5-H .
Imposter (1,5-Isomer): The N1-Phenyl ring is attached next to C5-OH/C=O . Irradiating the Phenyl ortho-protons will show NO enhancement of a pyrazole ring proton (as C4-H is too far away).
13C-NMR Chemical Shift Logic
The carbonyl/enol carbon shifts differ significantly between the C3 and C5 positions due to the electronic influence of the adjacent N1 nitrogen.
Dissolve 10-15 mg of the isolated solid in 0.6 mL of DMSO-
.
Ensure the solution is clear; filter if necessary to remove inorganic salts from synthesis.
Phase 2: 1H-NMR Acquisition
Acquire a standard 1H spectrum (16 scans min).
Identify the Phenyl System: Locate the AA'BB' system of the 4-aminophenyl group. The ortho-protons (closest to pyrazole) typically appear around
7.4 - 7.6 ppm.
Identify the Pyrazole Protons: Look for the doublets of H4 and H5 (if 1,3-isomer) or H3 and H4 (if 1,5-isomer).
Target: H5 is typically at
7.7 - 8.4 ppm; H4 is upfield at 5.8 - 6.0 ppm.
Phase 3: NOE Experiment (Validation)
Set up a 1D NOE Difference experiment (or 1D GOESY).
Irradiation Target: Select the frequency of the Phenyl ortho-protons (
~7.5 ppm).
Observation:
Positive Result (Target): You observe a distinct positive peak for the pyrazole proton at
~7.7-8.4 ppm (H5) .
Negative Result (Imposter): You observe no enhancement of pyrazole ring protons (or very weak enhancement of H4 if conformation allows, but distinct from H5).
Phase 4: Data Processing & Decision
Use the following logic flow to confirm identity.
Figure 2: Decision tree for differentiating the 1,3-isomer from the 1,5-isomer using NOE.
Supporting Data & Reference Values
The following spectral data is extrapolated from high-purity 1-phenyl-1H-pyrazol-3-ol standards [1][4]. The 4-amino group will cause a slight upfield shift in the phenyl protons compared to the unsubstituted phenyl analogs, but the pyrazole ring shifts remain diagnostic.
Table 1: Comparative NMR Data (DMSO-
)
Position
Atom
Target: 1-(4-aminophenyl)-1H-pyrazol-3-ol
Imposter: 1-(4-aminophenyl)-1H-pyrazol-5-ol
Pyrazole C3
164.0 ppm (C-OH)
~140.0 ppm (C-H)
Pyrazole C4
5.92 (d, Hz)
5.50 (d, Hz)
Pyrazole C4
94.2 ppm
88-90 ppm
Pyrazole C5
7.67 - 8.40 (d, Hz)
(No Proton - substituted by OH)
Pyrazole C5
129.1 ppm (C-H)
154.0 ppm (C-OH)
Coupling
~2.5 Hz (Vicinal)
~2.0 Hz (C3-H to C4-H)
Note: Chemical shifts may vary by
0.5 ppm depending on concentration and exact tautomeric ratio.
References
Holzer, W., & Seiringer, G. (2020). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[1] Molecules (Basel, Switzerland).
Key Insight: Provides definitive 1H, 13C, and 15N NMR data distinguishing 3-ol and 5-ol isomers in DMSO-d6 vs CDCl3.
Elguero, J., et al. (2010). Tautomerism in Pyrazoles and Related Azoles.[2][3][4] Advances in Heterocyclic Chemistry.
Key Insight: Establishes the foundational theory of annular tautomerism in pyrazoles.
Fikry, R. M., et al. (2012). Structural characterization of 3-amino-5-hydroxyl-4-phenylazo-1H-pyrazole. Journal of Molecular Structure.
Key Insight: Demonstrates NMR patterns for 5-hydroxy pyrazoles, serving as a neg
Groshev, V. M., et al. (2022). Regioselectivity in the Reaction of Hydrazines with
-Keto Esters. Russian Journal of Organic Chemistry.
Key Insight: Explains the synthetic mechanism leading to the formation of 5-ol impurities during 3-ol synthesis.